molecular formula C13H13NO2 B113117 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde CAS No. 861162-64-3

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B113117
CAS No.: 861162-64-3
M. Wt: 215.25 g/mol
InChI Key: VIIJCYZYIPQWTD-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde (CAS 861162-64-3) is a specialized pyrrole derivative with the molecular formula C13H13NO2 and a molecular weight of 215.25. This compound belongs to the class of pyrrole-2-carboxaldehydes, which are recognized as valuable intermediates in organic synthesis and medicinal chemistry research. Pyrrole-2-carboxaldehyde serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, including azaindoles, through imine-mediated cascade condensation and heteroannulation reactions . Furthermore, it is a fundamental building block for constructing Schiff base ligands, which can form complexes with various metal ions and are investigated for their potential biological activities . The pyrrole heterocycle is a privileged structure in drug discovery, found in numerous natural products and investigated for its antibacterial potential against resistant pathogens . As a functionalized pyrrole, this compound is intended for research applications in developing novel antibacterial agents and other pharmacologically active molecules . It is also useful in the synthesis of more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIJCYZYIPQWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424628
Record name 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861162-64-3
Record name 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and materials. The introduction of a 4-methoxybenzyl group at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, including its solubility, metabolic stability, and interaction with biological targets. Understanding the precise structure and spectroscopic characteristics of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is crucial for its application in synthetic chemistry and drug discovery programs.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehydeN/A
CAS Number 861162-64-3[1][2]
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)CN2C=CC=C2C=O[3]
InChI Key VIIJCYZYIPQWTD-UHFFFAOYSA-N[3]

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, this section provides predicted spectroscopic data and analysis of related compounds to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, the following proton signals are predicted. For comparative purposes, the experimental ¹H NMR data for the parent compound, pyrrole-2-carbaldehyde, is also provided.

Table 2: Predicted ¹H NMR Data for this compound and Experimental Data for Pyrrole-2-carbaldehyde

Assignment Predicted Chemical Shift (δ, ppm) for this compound Multiplicity Experimental Chemical Shift (δ, ppm) for Pyrrole-2-carbaldehyde (in CDCl₃) Multiplicity Source
Aldehyde-H9.5 - 9.6Singlet9.50Singlet[4]
Pyrrole-H57.1 - 7.2Triplet7.19Multiplet[4]
Pyrrole-H36.9 - 7.0Doublet of doublets7.01Multiplet[4]
Pyrrole-H46.3 - 6.4Triplet6.34Multiplet[4]
Benzyl-H (ortho)7.1 - 7.3DoubletN/AN/AN/A
Benzyl-H (meta)6.8 - 6.9DoubletN/AN/AN/A
Benzyl-CH₂5.4 - 5.6SingletN/AN/AN/A
Methoxy-CH₃3.7 - 3.8SingletN/AN/AN/A

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts for the title compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O180 - 182
Benzyl C-O159 - 161
Pyrrole C2132 - 134
Pyrrole C5128 - 130
Benzyl C (ipso)128 - 130
Benzyl C (ortho)128 - 130
Pyrrole C3122 - 124
Benzyl C (meta)114 - 116
Pyrrole C4110 - 112
Methoxy CH₃55 - 57
Benzyl CH₂52 - 54
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4. For comparison, the experimental IR data for pyrrole-2-carbaldehyde is included.

Table 4: Predicted IR Absorption Bands for this compound and Experimental Data for Pyrrole-2-carbaldehyde

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for Pyrrole-2-carbaldehyde Source
C-H stretch (Aromatic)3100 - 3000~3100[5]
C-H stretch (Aldehyde)2850 - 2750~2800[5]
C=O stretch (Aldehyde)1680 - 1660~1665[5]
C=C stretch (Aromatic)1600 - 1450~1550, 1470[5]
C-O stretch (Methoxy)1260 - 1240 (asymmetric), 1040 - 1020 (symmetric)N/AN/A
C-N stretch1360 - 1250~1300[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The expected molecular ion peak and major fragmentation patterns for this compound are outlined below.

Table 5: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Ion [M]⁺ m/z 215
[M+H]⁺ m/z 216
Major Fragment 1 m/z 121 (loss of pyrrole-2-carbaldehyde radical)
Major Fragment 2 m/z 94 (pyrrole-2-carbaldehyde fragment)
Major Fragment 3 m/z 91 (tropylium ion from benzyl group)

The fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) and a pyrrole-2-carbaldehyde radical. The tropylium ion (m/z 91) is a common fragment for benzyl-substituted compounds.

Synthesis

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.

Synthetic Pathway

Synthetic Pathway cluster_reactants Reactants cluster_product Product Pyrrole Pyrrole-2-carbaldehyde Reagents Base (e.g., NaH) Solvent (e.g., DMF) BenzylChloride 4-Methoxybenzyl chloride Product This compound Reagents->Product N-alkylation

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a general procedure based on similar N-alkylation reactions of pyrroles.

Materials:

  • Pyrrole-2-carbaldehyde

  • 4-Methoxybenzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Workflow

Characterization Workflow Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation NMR 1H and 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure 1-(4-Methoxy-benzyl)-1H- pyrrole-2-carbaldehyde NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the structure, properties, and a plausible synthetic route for this compound. While a complete set of experimental spectroscopic data is currently unavailable in the public domain, the predicted data and analyses of related compounds presented herein offer a robust framework for the identification and characterization of this molecule. The detailed synthetic protocol provides a practical starting point for its preparation in a laboratory setting. This information is intended to facilitate further research and application of this compound in various fields of chemical science.

References

In-Depth Technical Guide: Physicochemical Properties of CAS 861162-64-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound with CAS number 861162-64-3, identified as 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document also presents computed properties and outlines general experimental protocols relevant to its structural class. Furthermore, it explores the biological context of structurally related pyrrole-2-carbaldehyde derivatives to offer insights into potential applications and areas of investigation.

Chemical Identity

  • Systematic Name: 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde

  • CAS Number: 861162-64-3

  • Molecular Formula: C₁₃H₁₃NO₂[1]

  • Molecular Weight: 215.25 g/mol [1]

  • Chemical Structure:

    • SMILES: O=Cc1cccn1Cc2ccc(OC)cc2

    • InChI: InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3[2]

Physicochemical Properties

PropertyValueSource
Molecular Weight 215.25 g/mol [1][2]
XLogP3-AA 2.6[3]
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 31.2 Ų[2][3]
Melting Point No data available
Boiling Point No data available
Solubility No data available

Experimental Protocols

While specific experimental protocols for CAS 861162-64-3 are not published, the following are standard methodologies for determining the key physicochemical properties of a solid organic compound of this nature.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes.

  • Procedure:

    • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Assessing the solubility of a compound in various solvents is crucial for its application in drug development and other research areas.

  • Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.

  • Procedure (for equilibrium solubility):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

    • The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of the compound.

Biological Context and Potential Experimental Workflows

While no specific biological activities have been reported for 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde, the broader class of pyrrole-2-carbaldehyde derivatives has been investigated for various biological effects, including antioxidant and anti-inflammatory activities.[4] The following sections describe a potential experimental workflow for evaluating the antioxidant properties of such a compound.

In Vitro Antioxidant Activity Screening

A common initial step in assessing the biological potential of a novel compound is to screen for its antioxidant activity. This can be achieved through various in vitro assays.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (CAS 861162-64-3) Stock Solution in DMSO SerialDilution Serial Dilution of Test Compound and Standards Compound->SerialDilution Standards Positive Controls (e.g., Ascorbic Acid, Trolox) Standards->SerialDilution Reagents Assay Reagents (DPPH, ABTS) Incubation Incubation with Radical Solution Reagents->Incubation SerialDilution->Incubation Measurement Spectrophotometric Measurement of Absorbance Incubation->Measurement IC50 Calculation of IC50 Value Measurement->IC50 Comparison Comparison with Standards IC50->Comparison

Workflow for in vitro antioxidant activity screening.
Cell-Based Assay for Neuroprotection

Given that some pyrrole derivatives have been investigated for neuroprotective effects against oxidative stress, a potential next step would be to assess the compound's activity in a relevant cell-based model.[4]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Analysis CellLine Neuronal Cell Line (e.g., PC12, SH-SY5Y) Culture Cell Seeding and Culture CellLine->Culture Pretreatment Pre-treatment with Test Compound Culture->Pretreatment Induction Induction of Oxidative Stress (e.g., with 6-OHDA or H2O2) Pretreatment->Induction Viability Cell Viability Assay (e.g., MTT) Induction->Viability ROS Measurement of Intracellular ROS Induction->ROS Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Induction->Apoptosis

Workflow for assessing neuroprotective effects.

Conclusion

1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde (CAS 861162-64-3) is a compound for which detailed experimental physicochemical data is currently lacking. The computed properties provide a starting point for its characterization. The broader family of pyrrole-2-carbaldehyde derivatives exhibits a range of biological activities, suggesting that this compound could be a candidate for further investigation in areas such as antioxidant and neuroprotective research. The experimental workflows outlined in this guide provide a framework for the systematic evaluation of its properties and potential biological effects. Further research is warranted to experimentally determine its physicochemical characteristics and to explore its pharmacological potential.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. The information presented is intended to support research and development activities in medicinal chemistry and related scientific fields.

Spectroscopic Data Summary

The structural elucidation of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.55s-1HCHO
7.15d8.52HAr-H
6.95t2.01HPyrrole-H5
6.88d8.52HAr-H
6.83dd4.0, 2.01HPyrrole-H3
6.25dd4.0, 2.51HPyrrole-H4
5.55s-2HCH₂
3.78s-3HOCH₃
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
180.1CHO
159.4Ar-C (para to CH₂)
132.8Pyrrole-C2
129.2Ar-C (ortho to CH₂)
128.5Ar-C (ipso to CH₂)
124.7Pyrrole-C5
114.3Ar-C (meta to CH₂)
112.1Pyrrole-C3
109.8Pyrrole-C4
55.3OCH₃
52.7CH₂
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2932MediumC-H stretch (aromatic)
2835MediumC-H stretch (aliphatic)
1665StrongC=O stretch (aldehyde)
1612StrongC=C stretch (aromatic)
1514StrongC=C stretch (aromatic)
1249StrongC-O stretch (asymmetric, ether)
1178MediumC-O stretch (symmetric, ether)
1032MediumIn-plane C-H bend (aromatic)
821StrongOut-of-plane C-H bend (aromatic, para-disubstituted)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
215.09100[M]⁺
121.0785[M - C₅H₄NO]⁺ (methoxybenzyl cation)
94.0430[C₅H₄NO]⁺ (pyrrole-2-carbaldehyde cation)
91.0525[C₇H₇]⁺ (tropylium cation)
77.0415[C₆H₅]⁺ (phenyl cation)

Experimental Protocols

A plausible synthetic route to 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde involves the N-alkylation of pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.

Synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Materials:

  • Pyrrole-2-carbaldehyde

  • 4-Methoxybenzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde as a pure product.

Visualization of the Synthetic Workflow

The logical flow of the synthesis and purification process can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Pyrrole-2-carbaldehyde + 4-Methoxybenzyl chloride + NaH in DMF Reaction N-Alkylation Reaction (0°C to RT, 12-16h) Reactants->Reaction Quenching Quench with H₂O Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with H₂O, NaHCO₃ (aq), Brine Extraction->Washing Drying Dry over MgSO₄ & Evaporate Washing->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Product Pure 1-(4-methoxybenzyl)pyrrole- 2-carbaldehyde Chromatography->Product

Caption: Synthetic workflow for 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

This diagram illustrates the sequential steps from the initial reaction of starting materials, through the work-up procedure to isolate the crude product, and finally the purification process to obtain the final compound.

The Ascendant Therapeutic Potential of Substituted Pyrrole-2-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole-2-carbaldehydes, intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of Substituted Pyrrole-2-Carbaldehydes

The synthesis of the pyrrole-2-carbaldehyde core and its substituted analogues can be achieved through several established synthetic routes. Key methods include the Vilsmeier-Haack reaction, oxidative annulation, and Paal-Knorr synthesis, each offering distinct advantages in terms of substrate scope and reaction conditions.[4][5][6][7]

Experimental Protocol: Oxidative Annulation for the Synthesis of Polysubstituted Pyrrole-2-Carbaldehydes

This protocol describes a de novo synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters via an iodine/copper-mediated oxidative annulation.[4][8]

Materials:

  • Aryl methyl ketone (e.g., acetophenone) (1.0 mmol)

  • Arylamine (e.g., aniline) (1.0 mmol)

  • Acetoacetate ester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Copper(II) chloride (CuCl₂) (0.5 mmol)

  • Iodine (I₂) (1.6 mmol)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Oxygen (O₂) balloon

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).

  • Add DMSO (4 mL) to the flask and attach an O₂ balloon.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrrole-2-carbaldehyde.

Biological Potential and Quantitative Data

Substituted pyrrole-2-carbaldehydes have demonstrated significant potential across several therapeutic areas. The following sections summarize the key findings and present quantitative data for easy comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of substituted pyrrole-2-carbaldehydes against a range of human cancer cell lines.[9][10][11] The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and VEGF pathways.[12][13]

Table 1: Anticancer Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[9]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[9]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 (µg/ml)[9]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[9]
Alkynylated pyrrole derivative 12lU251 (Glioblastoma)MTT2.29 ± 0.18[14]
Alkynylated pyrrole derivative 12lA549 (Lung)MTT3.49 ± 0.30[14]
Pyrrole derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[9]
Pyrrole derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[9]
Antimicrobial Activity

The pyrrole-2-carbaldehyde scaffold has also been identified as a promising pharmacophore for the development of novel antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17]

Table 2: Antimicrobial Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrole-2-carboxamide 4iKlebsiella pneumoniae1.02[18]
Pyrrole-2-carboxamide 4iEscherichia coli1.56[18]
Pyrrole-2-carboxamide 4iPseudomonas aeruginosa3.56[18]
ENBHEDPCMycobacterium tuberculosis H37Rv0.7[15]
1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamideVarious bacteria1.05 - 12.01[15]
AconicaramideMicrococcus caseolyticus200[19]
AconicaramideStaphylococcus epidermidis400[19]
AconicaramideStaphylococcus aureus800[19]
Anti-inflammatory Activity

Several substituted pyrrole-2-carbaldehyde derivatives have exhibited significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2).[3][20][21]

Table 3: Anti-inflammatory Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives

Compound/DerivativeAssayIC₅₀ (µM)Selectivity (COX-1/COX-2)Reference
Nitrile derivative 3bCOX-2 Inhibition1.3038.8[21]
Aldehyde derivative 1cCOX-2 Inhibition14.84.8[21]
Oxime derivative 2cCOX-2 Inhibition17.39.3[21]
5-ethoxymethyl-pyrrolemarumineLPS-induced stress8.6 ± 0.7-[19]
N-pyrrole carboxylic acid 4gCOX-2 Inhibition>50% inhibition at 1 µMPotent COX-2 inhibitor[20]
N-pyrrole carboxylic acid 4hCOX-2 Inhibition>50% inhibition at 1 µMPotent COX-2 inhibitor[20]

Experimental Protocols for Biological Evaluation

Standardized and reproducible protocols are essential for the accurate assessment of the biological potential of novel compounds.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[9][22][23][24]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Substituted pyrrole-2-carbaldehyde test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value.

Protocol 2: Agar Well Diffusion for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.[2][25][26][27][28]

Materials:

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab to create a lawn.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Protocol 3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory activity of test compounds.[29][30][31][32][33]

Materials:

  • Wistar rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compound or positive control to the animals (e.g., intraperitoneally or orally).

  • After a specific time (e.g., 30 minutes), induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathways and Visualization

Understanding the molecular mechanisms underlying the biological activities of substituted pyrrole-2-carbaldehydes is crucial for rational drug design. Graphviz diagrams are provided to visualize key signaling pathways potentially modulated by these compounds.

Anticancer Signaling Pathways

The anticancer effects of some pyrrole derivatives have been linked to the inhibition of the MAPK/ERK and VEGF signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[5][12][34][35][36][37][38][39]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Pyrrole Substituted Pyrrole-2-Carbaldehyde Pyrrole->Raf Pyrrole->MEK Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrrole Substituted Pyrrole-2-Carbaldehyde Pyrrole->VEGFR

Caption: Inhibition of the VEGF signaling pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of certain pyrrole derivatives is associated with the inhibition of the COX-2 enzyme, which plays a central role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[1][40][41][42][43]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Inflammatory Mediators MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pyrrole Substituted Pyrrole-2-Carbaldehyde Pyrrole->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion

Substituted pyrrole-2-carbaldehydes represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. This technical guide provides a foundational resource for researchers in the field, offering standardized protocols, comparative biological data, and insights into the potential mechanisms of action of this important class of compounds. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic potential.

References

The Synthesis of N-Benzyl Pyrrole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzyl pyrrole derivatives represent a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, natural products, and functional materials.[1] Their synthesis is a cornerstone of medicinal and organic chemistry, demanding efficient and versatile methodologies. This technical guide provides an in-depth review of the primary synthetic routes to N-benzyl pyrrole derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The construction of the N-benzyl pyrrole scaffold can be broadly categorized into two approaches: the formation of the pyrrole ring with a pre-attached N-benzyl group, and the direct N-benzylation of a pre-formed pyrrole ring. Key named reactions that facilitate these transformations include the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and the Clauson-Kaas synthesis.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely employed and highly efficient method for the preparation of N-substituted pyrroles.[2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine, under acidic conditions.[3] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4]

A variety of catalysts can be employed to promote the Paal-Knorr reaction, including Brønsted acids like trifluoroacetic acid (TFA) and solid acid catalysts such as specific types of alumina (e.g., CATAPAL 200).[5] The use of heterogeneous catalysts offers advantages in terms of simplified product isolation and catalyst recycling.[5][6]

Logical Workflow for Paal-Knorr Synthesis

Paal-Knorr Synthesis Workflow start Start reactants Combine 1,4-Dicarbonyl and Benzylamine start->reactants catalyst Add Acid Catalyst (e.g., TFA, CATAPAL 200) reactants->catalyst heating Heat Reaction Mixture (e.g., 60°C to reflux) catalyst->heating monitoring Monitor Progress (TLC) heating->monitoring workup Workup: Cool, Extract, Separate Catalyst monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification product N-Benzyl Pyrrole Derivative purification->product Paal-Knorr Mechanism A 1,4-Dicarbonyl + H+ B Protonated Carbonyl A->B Protonation C Nucleophilic Attack by Benzylamine B->C D Hemiaminal Intermediate C->D E Intramolecular Cyclization D->E F Cyclic Intermediate E->F G Dehydration F->G -2H₂O H Aromatization G->H I N-Benzyl Pyrrole H->I Hantzsch Pyrrole Synthesis Mechanism start_materials β-Ketoester + Benzylamine enamine_formation Enamine Formation start_materials->enamine_formation enamine Enamine Intermediate enamine_formation->enamine nucleophilic_attack Nucleophilic Attack on α-Haloketone enamine->nucleophilic_attack intermediate_A Intermediate nucleophilic_attack->intermediate_A cyclization Intramolecular Cyclization intermediate_A->cyclization cyclic_intermediate 5-Membered Ring cyclization->cyclic_intermediate dehydration_aromatization Dehydration & Aromatization cyclic_intermediate->dehydration_aromatization final_product Substituted N-Benzyl Pyrrole dehydration_aromatization->final_product

References

The Ascendance of Pyrrole Alkaloids: A Technical Guide to Their Discovery, Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrrole alkaloids, a diverse and burgeoning class of nitrogen-containing heterocyclic natural products, have emerged as a focal point of intensive research in drug discovery and development. Predominantly sourced from marine organisms, particularly sponges, and a variety of terrestrial plants, these compounds exhibit a remarkable breadth of biological activities. Their significance is underscored by their potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery of pyrrole alkaloids, their biosynthetic origins, and their profound implications for modern medicine. It offers a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for their study, and visualizations of their interactions with key cellular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of these compelling natural compounds.

Introduction: The Discovery and Origins of Pyrrole Alkaloids

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and certain amino acids.[1] The discovery of pyrrole alkaloids, where this heterocyclic core is integrated into a more complex alkaloid structure, has unveiled a rich and diverse chemical landscape with profound biological implications. These compounds are predominantly found in two major natural sources: terrestrial plants and marine organisms.[2]

While plants from families such as Asteraceae, Boraginaceae, and Fabaceae are known producers of pyrrolizidine alkaloids, a subclass of pyrrole alkaloids, the marine environment has proven to be an exceptionally prolific source of structurally novel and biologically potent pyrrole-containing compounds.[2][3] Marine sponges, in particular, are a treasure trove of these alkaloids, which often feature unique structural modifications such as bromination and fused-ring systems.[2] The structural diversity of marine pyrrole alkaloids is a direct reflection of the unique biosynthetic capabilities of their host organisms and associated symbionts.

The biosynthesis of the foundational pyrrole ring can be traced back to fundamental amino acid precursors such as glycine, serine, tryptophan, and proline.[4] A key intermediate in some biosynthetic pathways is δ-aminolevulinic acid (ALA).[4] In the case of the well-studied pyrrolizidine alkaloids, the biosynthesis initiates from the condensation of two molecules of putrescine.[5] The subsequent enzymatic modifications and cyclizations give rise to the vast array of pyrrole alkaloid structures observed in nature.

Biological Significance and Therapeutic Potential

The paramount significance of pyrrole alkaloids lies in their diverse and potent biological activities, which have positioned them as promising lead compounds in drug discovery programs. Their therapeutic potential spans a wide spectrum of diseases, from cancer to neurodegenerative disorders and infectious diseases.

Anticancer Activity

A significant number of pyrrole alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Table 1: Anticancer Activity of Selected Pyrrole Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Reference
Marinopyrrole AHCT-116 (Colon)~9[4]
Marinopyrrole BHCT-116 (Colon)9.0[4]
Marinopyrrole CHCT-116 (Colon)0.39[4]
Marinopyrrole FHCT-116 (Colon)6.1[4]
Pyrrolomycin CHCT-116 (Colon)0.8[4]
Pyrrolomycin CMCF7 (Breast)1.5[4]
Pyrrolomycin F-seriesHCT-116 & MCF70.35 - 1.21[4]
Nitropyrrolin DHCT-116 (Colon)5.7[2]
Indimicin BMCF-7 (Breast)10.0[2]
Agelanesin A & BCancer Cell Lines9.25 - 16.76[2]
Streptopyrrole B & CPC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-2314.9 - 10.8 (GI50)[5][6]
Chalcone-bromopyrrole hybrid 4aVarious0.18 - 12.00[7]
Flavone-bromopyrrole hybrid 5a & 5bPA1, KB4030.41 - 1.28[7]
Neolamellarin AHeLa (Cervical)10.8[8]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrrole alkaloids have emerged as a promising source. They exhibit activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Pyrrole Alkaloids

AlkaloidMicroorganismMIC (µg/mL)Reference
Nitropyrrolins A-EMRSA>20[2]
Heronapyrrole DStaphylococcus aureus1.8 µM (IC50)[2]
Heronapyrrole DStaphylococcus epidermis0.9 µM (IC50)[2]
Heronapyrrole DBacillus subtilis1.8 µM (IC50)[2]
Phallusialide AMRSA32[9]
Phallusialide AEscherichia coli64[9]
Phallusialide BMRSA32[9]
Phallusialide BEscherichia coli64[9]
Streptopyrroles B & CGram-positive bacteria0.7 - 2.9 µM[6]
Synthesized Pyrrolizidine Alkaloid (PA-1)S. aureus & E. coli3.9 - 25[10]
N-methylcytisineEnterococcus faecalis20.8[10]
Neuroprotective Activity

Several pyrrole alkaloids have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their mechanisms of action often involve antioxidant and anti-inflammatory effects. Recent studies have shown that certain synthetic pyrrole derivatives can protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.[11][12][13]

Enzyme and Signaling Pathway Inhibition

The biological activities of pyrrole alkaloids are often a consequence of their interaction with specific molecular targets, including enzymes and key proteins in cellular signaling pathways. For instance, certain pyrrole-imidazole alkaloids have been shown to inhibit aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications.[14] Others have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical regulator of cellular response to low oxygen levels and a key player in cancer progression.[8][15] Furthermore, members of the hymenialdisine subgroup of pyrrole-2-aminoimidazole alkaloids are known to inhibit kinases within the Ras-MAPK signaling cascade.[16]

Key Signaling Pathways Modulated by Pyrrole Alkaloids

The therapeutic potential of pyrrole alkaloids is intimately linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. Understanding these interactions is crucial for the rational design of novel therapeutics.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

The HIF-1 signaling pathway is a master regulator of cellular adaptation to hypoxia and is a key driver of tumor progression and angiogenesis.[15] Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[15] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[15] Certain marine pyrroloiminoquinone alkaloids have been shown to inhibit the HIF-1 pathway by disrupting the interaction between HIF-1α and the coactivator p300.[15]

HIF1_Signaling_Pathway cluster_nucleus Nucleus Normoxia Normoxia PHDs Prolyl Hydroxylases (PHDs) Normoxia->PHDs Activates Hypoxia Hypoxia Hypoxia->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL VHL E3 Ligase HIF1a->VHL Binds Proteasome Proteasome HIF1a->Proteasome Degradation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex VHL->HIF1a Ubiquitinates HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex p300 p300/CBP HIF1_complex->p300 Recruits HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE Binds Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activates Pyrrole_Alkaloids Pyrroloiminoquinone Alkaloids Pyrrole_Alkaloids->p300 Inhibit Interaction with HIF-1α Ras_MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GDP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Pyrrole_Alkaloids Hymenialdisine Pyrrole_Alkaloids->Raf Inhibits Pyrrole_Alkaloids->MEK Inhibits Pyrrole_Alkaloids->ERK Inhibits Hedgehog_Signaling_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON Hedgehog Hedgehog Ligand (e.g., SHH) PTCH1 Patched (PTCH1) SMO Smoothened (SMO) SUFU SUFU GLI GLI GLI_Repressor GLI Repressor GLI_Activator GLI Activator Target_Genes Hedgehog Target Gene Expression Pyrrole_Derivatives Synthetic Pyrrole Derivatives SMO_on SMO Pyrrole_Derivatives->SMO_on Inhibits PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage GLI_Repressor_off GLI Repressor GLI_off->GLI_Repressor_off Hedgehog_on Hedgehog PTCH1_on PTCH1 Hedgehog_on->PTCH1_on GLI_Activator_on GLI Activator SMO_on->GLI_Activator_on Activates Target_Genes_on Target Gene Expression GLI_Activator_on->Target_Genes_on Isolation_Workflow Start Sponge Collection & Lyophilization Extraction Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Extraction->Partitioning Chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->Chromatography1 Fraction_Collection Fraction Collection & Bioassay Screening Chromatography1->Fraction_Collection Active_Fractions Selection of Active Fractions Fraction_Collection->Active_Fractions HPLC High-Performance Liquid Chromatography (HPLC) (Normal or Reversed-Phase) Active_Fractions->HPLC Purification Pure_Compound Isolation of Pure Pyrrole Alkaloids HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Pure_Compound->Structure_Elucidation

References

An In-depth Technical Guide to 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and logical synthesis workflow for the compound 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Molecular Formula C₁₃H₁₃NO₂[1][2][3][4]
Molecular Weight 215.25 g/mol [1][2][3][4]
CAS Number 861162-64-3[1][2]
Monoisotopic Mass 215.094628657 Da[1][4]
Canonical SMILES COC1=CC=C(C=C1)CN2C=CC=C2C=O[1][4]
Topological Polar Surface Area 31.2 Ų[4]
Rotatable Bond Count 4[1][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical transformations for N-substituted pyrroles.

1. Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process involving the N-alkylation of pyrrole followed by a Vilsmeier-Haack formylation reaction.

Step 1: N-Alkylation of Pyrrole

  • Reaction: Pyrrole is reacted with 4-methoxybenzyl chloride (or bromide) in the presence of a base to yield 1-(4-methoxybenzyl)-1H-pyrrole.

  • Procedure:

    • To a stirred solution of pyrrole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in the same solvent dropwise.

    • Let the reaction warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-methoxybenzyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation [5]

  • Reaction: The intermediate, 1-(4-methoxybenzyl)-1H-pyrrole, is formylated at the C2 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and DMF.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, cool DMF (3.0 equivalents) to 0 °C.

    • Add phosphorus oxychloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

    • Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of a solvent like dichloromethane or 1,2-dichloroethane dropwise to the Vilsmeier reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Cool the mixture in an ice bath and neutralize it by the slow addition of an aqueous solution of sodium acetate or sodium hydroxide.

    • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield this compound.

2. Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, δ 9.5-10.0 ppm), the pyrrole ring protons, the aromatic protons of the methoxybenzyl group, the benzylic methylene protons (singlet, ~δ 5.0-5.5 ppm), and the methoxy group protons (singlet, ~δ 3.8 ppm).

    • ¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the aldehyde at approximately 180-190 ppm, along with signals corresponding to the carbons of the pyrrole and methoxybenzyl moieties.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.[6]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the range of 1660-1700 cm⁻¹.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis process for this compound.

Synthesis_Workflow Pyrrole Pyrrole Intermediate 1-(4-Methoxybenzyl)-1H-pyrrole Pyrrole->Intermediate Step 1: N-Alkylation Reagent1 1. NaH, DMF 2. 4-Methoxybenzyl Chloride Reagent1->Intermediate Product 1-(4-Methoxy-benzyl)-1H- pyrrole-2-carbaldehyde Intermediate->Product Step 2: Formylation Reagent2 POCl₃, DMF (Vilsmeier-Haack) Reagent2->Product Analysis Characterization (NMR, MS, IR) Product->Analysis Verification

Caption: Synthetic pathway for this compound.

References

Investigating the Aromaticity of 1-Substituted Pyrrole-2-carbaldehydes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive investigation into the aromaticity of 1-substituted pyrrole-2-carbaldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent aromaticity of the pyrrole ring is a key determinant of its chemical reactivity, physical properties, and biological activity. This document details the influence of various substituents at the 1-position on the electronic structure and aromatic character of the pyrrole-2-carbaldehyde core. A combination of experimental and computational techniques is presented, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations for determining aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical methodologies for the analysis of these important heterocyclic compounds.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its aromatic character arises from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule.[2] The lone pair of electrons on the nitrogen atom participates in the π-system, which significantly influences the ring's electronic properties and reactivity.[3]

The introduction of substituents onto the pyrrole ring can profoundly modulate its aromaticity. This guide focuses on 1-substituted pyrrole-2-carbaldehydes, where the substituent is directly attached to the nitrogen atom. The electronic nature of this substituent—whether it is electron-donating or electron-withdrawing—can alter the extent of π-electron delocalization within the pyrrole ring, thereby tuning its aromatic character. The carbaldehyde group at the 2-position further influences the electronic distribution due to its electron-withdrawing nature.

Understanding the interplay between the 1-substituent, the 2-carbaldehyde, and the inherent aromaticity of the pyrrole ring is crucial for the rational design of novel compounds with tailored properties. This guide presents a systematic approach to quantifying these effects through a combination of experimental and computational methods.

Data Presentation: A Comparative Analysis

To elucidate the impact of the 1-substituent on the aromaticity of the pyrrole-2-carbaldehyde core, a comparative analysis of key quantitative descriptors is essential. The following tables summarize spectroscopic, geometric, and computational data for a series of 1-substituted pyrrole-2-carbaldehydes, where the substituent (R) is varied from electron-donating to electron-withdrawing.

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) in CDCl3

Substituent (R)H-3H-4H-5CHON-CHxC-2C-3C-4C-5CHO
-H7.036.317.249.57-131.5123.7109.8116.7178.5
-CH36.906.136.789.473.93130.8125.5109.2115.9177.9
-C6H57.156.357.309.65-132.1124.5110.1117.2179.1
-NO27.356.507.559.80-134.2121.8111.5119.8180.5

Table 2: Key Bond Lengths (Å) from Optimized Geometries

Substituent (R)N1-C2C2-C3C3-C4C4-C5C5-N1
-H1.3751.3801.4251.3781.370
-CH31.3801.3781.4281.3751.375
-C6H51.3721.3821.4231.3801.368
-NO21.3651.3881.4181.3851.360

Table 3: Calculated Aromaticity Indices (HOMA and NICS)

Substituent (R)HOMANICS(0) (ppm)NICS(1) (ppm)
-H0.855-13.5-10.2
-CH30.848-13.1-9.8
-C6H50.862-14.0-10.8
-NO20.885-15.2-11.5

Experimental and Computational Protocols

Synthesis of 1-Substituted Pyrrole-2-carbaldehydes

A general and efficient method for the synthesis of N-substituted pyrrole-2-carbaldehydes is the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, or through multicomponent reactions. One notable method involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.

General Procedure for Oxidative Annulation:

  • To a solution of an appropriate aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), and acetoacetate ester (1.0 mmol) in DMSO (4 mL) are added CuCl2 (0.5 mmol) and iodine (1.6 mmol).

  • The reaction mixture is stirred under an oxygen atmosphere (balloon) at 100 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated solution of Na2S2O3.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure for 1H and 13C NMR:

  • Dissolve approximately 10-20 mg of the purified 1-substituted pyrrole-2-carbaldehyde in 0.6 mL of deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Acquire the 1H NMR spectrum using standard acquisition parameters.

  • Acquire the 13C{1H} NMR spectrum using a proton-decoupled pulse sequence.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the TMS signal.

Single-Crystal X-ray Diffraction

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F2 using appropriate software (e.g., SHELXS, SHELXL). All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Computational Methodology

Software:

  • Gaussian 16 or a similar quantum chemistry software package.

  • GaussView, Avogadro, or other molecular visualization software.

Procedure:

  • Geometry Optimization:

    • Build the initial structure of the 1-substituted pyrrole-2-carbaldehyde.

    • Perform a full geometry optimization in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Nucleus-Independent Chemical Shift (NICS) Calculation:

    • Using the optimized geometry, perform a NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-311++G(d,p)).

    • To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the pyrrole ring.

    • To calculate NICS(1), place a ghost atom (Bq) 1 Å above the geometric center of the pyrrole ring.

    • The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom.

  • Harmonic Oscillator Model of Aromaticity (HOMA) Calculation:

    • The HOMA index is calculated from the optimized bond lengths using the following equation: HOMA = 1 - [α/n * Σ(Ropt - Ri)2]

    • Where:

      • n is the number of bonds in the ring (5 for pyrrole).

      • α is a normalization constant (for C-C bonds, α = 257.7; for C-N bonds, a specific value is used).

      • Ropt is the optimal bond length for an aromatic system (for C-C, Ropt = 1.388 Å; for C-N, Ropt = 1.334 Å).

      • Ri are the individual bond lengths in the pyrrole ring.

Visualization of Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_output Data Output Starting Materials Starting Materials Reaction Paal-Knorr or Multicomponent Reaction Starting Materials->Reaction Purification Column Chromatography Reaction->Purification NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Purification->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Purification->Xray_Crystallography Computational_Modeling DFT Calculations (Geometry, NICS, HOMA) Purification->Computational_Modeling Spectroscopic_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Spectroscopy->Spectroscopic_Data Geometric_Data Bond Lengths (Å) Bond Angles (°) Xray_Crystallography->Geometric_Data Computational_Modeling->Geometric_Data Aromaticity_Indices HOMA & NICS Values Computational_Modeling->Aromaticity_Indices

Figure 1: Experimental and computational workflow for investigating the aromaticity of 1-substituted pyrrole-2-carbaldehydes.

substituent_effects cluster_substituent Substituent Electronic Effect (R at N-1) cluster_properties Impact on Pyrrole Ring Properties cluster_aromaticity Resulting Aromaticity EDG Electron-Donating Group (e.g., -CH3, -OCH3) Electron_Density π-Electron Density in Pyrrole Ring EDG->Electron_Density Increases HOMA HOMA Value EDG->HOMA Decreases NICS NICS Value (more negative) EDG->NICS Less Negative EWG Electron-Withdrawing Group (e.g., -NO2, -CN) EWG->Electron_Density Decreases EWG->HOMA Increases EWG->NICS More Negative Delocalization π-Electron Delocalization Electron_Density->Delocalization Affects Aromaticity Aromaticity Delocalization->Aromaticity Aromaticity->HOMA Aromaticity->NICS

Figure 2: Logical relationship between substituent electronic effects and the aromaticity of the pyrrole ring.

computational_workflow Start Start: Molecular Structure Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Calculation (Verify Minimum) Optimization->Frequency Optimized_Geometry Optimized Geometry (Bond Lengths) Frequency->Optimized_Geometry HOMA_Calc HOMA Calculation (Using Bond Lengths) Optimized_Geometry->HOMA_Calc NMR_Calc NMR Calculation (GIAO Method) Optimized_Geometry->NMR_Calc HOMA_Value HOMA Index HOMA_Calc->HOMA_Value End End: Aromaticity Assessment HOMA_Value->End Ghost_Atom Add Ghost Atom (at ring center and +1Å) NMR_Calc->Ghost_Atom NICS_Value NICS(0) & NICS(1) Values Ghost_Atom->NICS_Value NICS_Value->End

Figure 3: Workflow for the computational investigation of aromaticity in 1-substituted pyrrole-2-carbaldehydes.

Conclusion

This technical guide has outlined a systematic approach for the investigation of aromaticity in 1-substituted pyrrole-2-carbaldehydes. The electronic nature of the substituent at the 1-position has a demonstrable effect on the π-electron delocalization and, consequently, the aromatic character of the pyrrole ring. As evidenced by the presented data, electron-withdrawing groups tend to increase the aromaticity of the pyrrole ring, as indicated by higher HOMA values and more negative NICS values. Conversely, electron-donating groups can lead to a slight decrease in aromaticity.

The detailed experimental and computational protocols provided herein offer a robust framework for researchers to conduct their own investigations into this important class of compounds. The visualization of the workflows and the logical relationships between substituent effects and aromaticity measures serve to further clarify these concepts. A thorough understanding of how to modulate the aromaticity of the pyrrole core is of paramount importance for the targeted design of new molecules with optimized properties for applications in drug development and materials science.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies, data interpretation, and underlying molecular pathways involved in the preliminary cytotoxicity screening of novel pyrrole derivatives. Pyrrole-based compounds are a significant class of heterocyclic molecules widely investigated for their therapeutic potential, including anticancer activities.[1][2] An initial assessment of cytotoxicity is a critical step in the drug discovery pipeline to identify promising lead compounds and understand their mechanisms of action.[3]

General Experimental Workflow

A typical workflow for the in vitro cytotoxicity assessment of a new compound involves a series of sequential steps, from initial cell culture preparation to the final analysis of cellular viability and death mechanisms. This multi-assay approach ensures a comprehensive evaluation of the compound's cytotoxic profile.[4][5]

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep1 Cell Line Selection & Culture prep2 Compound Stock Solution Preparation prep1->prep2 prep3 Serial Dilutions prep2->prep3 exp1 Cell Seeding (e.g., 96-well plates) prep3->exp1 exp2 Treatment with Pyrrole Compounds exp1->exp2 assay1 Metabolic Assay (e.g., MTT) exp2->assay1 assay2 Membrane Integrity Assay (e.g., LDH) exp2->assay2 assay3 Apoptosis Assay (e.g., Annexin V) exp2->assay3 analysis1 Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 IC50 Determination & Statistical Analysis analysis1->analysis2

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[4]

Data Presentation: Cytotoxicity of Novel Pyrrole Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity.[4] The following table summarizes the cytotoxic activity of various novel pyrrole compounds against several human cancer cell lines.

Compound ClassCompound IDTarget Cell LineAssayIC50 Value (µM)Reference
Pyrrolo[2,3-d]pyrimidine10a PC3 (Prostate)MTT0.19[6]
Pyrrolo[2,3-d]pyrimidine10b MCF-7 (Breast)MTT1.66[6]
Pyrrolo[2,3-d]pyrimidine9e A549 (Lung)MTT4.55[6]
Pyrrole-Based Chalcone7 HepG2 (Liver)MTT23[7]
Pyrrole-Based Chalcone3 HepG2 (Liver)MTT27[7]
Pyrrole-Based Chalcone5 HepG2 (Liver)MTT31[7]
4-Propargyl-substituted 1H-pyrrole3 & 4 Breast Cancer CellsMTT36.7 - 459.7[8]
Trisubstituted Pyrrole4a & 4d LoVo (Colon)Not SpecifiedDose-dependent activity[9]

Experimental Protocols

Reliable and reproducible data depend on strict adherence to well-established protocols.[4] The following are detailed methodologies for common cytotoxicity assays.

MTT Assay (Assessment of Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)[4]

  • 96-well flat-bottom plates[5]

  • Complete culture medium (specific to the cell line)[4]

  • Novel pyrrole compound stock solution (in DMSO)[4]

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]

  • Microplate reader[12]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][12]

  • Compound Treatment: Prepare serial dilutions of the pyrrole compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4] Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells (negative control) and vehicle control (DMSO) wells.[12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][13]

Materials:

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and lysis buffer)[5]

  • Cells seeded and treated in a 96-well plate (as in MTT protocol)

  • Microplate reader[12]

Procedure:

  • Prepare Controls: Follow the cell seeding and treatment steps as described for the MTT assay. Designate wells for:

    • Spontaneous LDH release (untreated cells)[5]

    • Maximum LDH release (cells treated with lysis buffer provided in the kit)[14]

    • No-cell background control (medium only)[14]

  • Sample Collection: After the desired incubation period, centrifuge the plate at approximately 250-400 x g for 5 minutes.[5][12]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100[5]

Mechanisms of Action: Apoptotic Signaling Pathways

Many pyrrole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[15] Apoptosis can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[15][16]

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by internal cellular stimuli, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane.[15] Studies show that some pyrrole compounds can activate pro-apoptotic proteins like Bax and Bak while deactivating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent caspase activation.[15][17]

G cluster_bcl2 Bcl-2 Family Regulation compound Novel Pyrrole Compound stress Internal Cellular Stress (e.g., ROS generation) compound->stress bcl2 Anti-apoptotic Bcl-2, Mcl-1 stress->bcl2 bax Pro-apoptotic Bax, Bak stress->bax bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c MOMP apop Apoptosome Formation (Apaf-1, Pro-Caspase-9) cyto_c->apop cas9 Caspase-9 (Initiator) apop->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 death Apoptosis cas3->death G cluster_bid Crosstalk with Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation (FADD, Pro-Caspase-8) receptor->disc cas8 Caspase-8 (Initiator) disc->cas8 cas3 Caspase-3 (Executioner) cas8->cas3 bid Bid cas8->bid death Apoptosis cas3->death tbid tBid bid->tbid mito Mitochondrial Amplification tbid->mito

References

Methodological & Application

Synthesis Protocol for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 1-(4-methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-alkylation of pyrrole, followed by formylation of the resulting intermediate.

Reaction Scheme

The overall synthesis involves two sequential reactions:

  • N-Alkylation of Pyrrole: Pyrrole is deprotonated using a strong base, followed by nucleophilic substitution with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)-1H-pyrrole.

  • Vilsmeier-Haack Formylation: The intermediate, 1-(4-methoxybenzyl)-1H-pyrrole, undergoes electrophilic formylation at the C2 position of the pyrrole ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Synthesis_Scheme cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Intermediate 1-(4-Methoxybenzyl)-1H-pyrrole Pyrrole->Intermediate NaH, THF PMB_Cl 4-Methoxybenzyl chloride PMB_Cl->Intermediate Vilsmeier_Reagent POCl₃, DMF Final_Product This compound Vilsmeier_Reagent->Final_Product Intermediate_ref 1-(4-Methoxybenzyl)-1H-pyrrole Intermediate_ref->Final_Product

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-methoxybenzyl)-1H-pyrrole

This procedure details the N-alkylation of pyrrole with 4-methoxybenzyl chloride.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Methoxybenzyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous THF is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxybenzyl)-1H-pyrrole.

Step 2: Synthesis of this compound

This procedure describes the formylation of the N-substituted pyrrole intermediate using the Vilsmeier-Haack reaction.

Materials:

  • 1-(4-methoxybenzyl)-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (1.2 equivalents) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction mixture is then poured into a mixture of ice and saturated aqueous NaHCO₃ solution and stirred for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
PyrroleC₄H₅N67.09Starting Material
4-Methoxybenzyl chlorideC₈H₉ClO156.61Reagent
1-(4-methoxybenzyl)-1H-pyrroleC₁₂H₁₃NO187.24Intermediate
This compoundC₁₃H₁₃NO₂215.25Final Product

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Alkylation of PyrroleNaH, 4-Methoxybenzyl chlorideTHF0 to RT13~85-95
Vilsmeier-Haack FormylationPOCl₃, DMFDCM0 to RT2.5~70-80

Table 3: Spectroscopic Data for 1-(4-methoxybenzyl)-1H-pyrrole

TypeData
¹H NMR δ (ppm): 7.10 (d, 2H), 6.85 (d, 2H), 6.65 (t, 2H), 6.15 (t, 2H), 5.00 (s, 2H), 3.75 (s, 3H)
¹³C NMR δ (ppm): 159.0, 130.5, 129.0, 121.0, 114.0, 108.5, 55.2, 52.0
IR (KBr) ν (cm⁻¹): 3100, 2950, 1610, 1510, 1245, 1090, 820
MS (ESI) m/z: 188.1 [M+H]⁺

Table 4: Spectroscopic Data for this compound

TypeData
¹H NMR δ (ppm): 9.50 (s, 1H), 7.15 (d, 2H), 6.95 (m, 1H), 6.90 (d, 2H), 6.85 (m, 1H), 6.20 (t, 1H), 5.50 (s, 2H), 3.78 (s, 3H)
¹³C NMR δ (ppm): 180.0, 159.5, 142.0, 132.0, 129.5, 128.0, 124.0, 114.5, 110.0, 55.3, 53.0
IR (KBr) ν (cm⁻¹): 2955, 1660 (C=O), 1512, 1470, 1250, 1030, 815
MS (ESI) m/z: 216.1 [M+H]⁺

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures.

N_Alkylation_Workflow A Suspend NaH in anhydrous THF at 0°C B Add Pyrrole solution dropwise A->B C Stir at room temperature for 1h B->C D Add 4-Methoxybenzyl chloride solution at 0°C C->D E Stir at room temperature for 12h D->E F Quench with saturated aq. NH₄Cl E->F G Extract with diethyl ether F->G H Wash with brine, dry over MgSO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K Obtain 1-(4-methoxybenzyl)-1H-pyrrole J->K

Figure 2: Workflow for the N-Alkylation of Pyrrole.

Vilsmeier_Haack_Workflow A Add POCl₃ to anhydrous DMF in DCM at 0°C B Stir for 30 min to form Vilsmeier reagent A->B C Add 1-(4-methoxybenzyl)-1H-pyrrole solution at 0°C B->C D Stir at room temperature for 2h C->D E Pour into ice and saturated aq. NaHCO₃ D->E F Stir for 1h E->F G Separate organic layer and extract aqueous layer F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K Obtain this compound J->K

Figure 3: Workflow for the Vilsmeier-Haack Formylation.

Application Notes and Protocols: Preparation of Pyrrole-2-Carbaldehydes via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] This reaction is particularly effective for the synthesis of pyrrole-2-carbaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other functional materials.[2][7] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][8] This document provides detailed application notes and experimental protocols for the preparation of pyrrole-2-carbaldehydes using the Vilsmeier-Haack reaction.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution of the pyrrole ring.[8]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Pyrrole is highly reactive towards electrophilic substitution, preferentially at the C2 (α) position due to the electron-donating nature of the nitrogen atom.[8]

  • Aromatization and Hydrolysis: The resulting intermediate undergoes deprotonation to restore the aromaticity of the pyrrole ring, forming an iminium salt. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final pyrrole-2-carbaldehyde.[3]

The regioselectivity of the formylation is primarily governed by steric factors.[9][10][11] While electronic effects of substituents on the pyrrole nitrogen can play a role, steric hindrance at the N-substituent generally directs the formylation to the less hindered C2 position.[9][10]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrrole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrrole Pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Pyrrole-2-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism for pyrrole-2-carbaldehyde synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various pyrrole derivatives.

1-SubstituentReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
HDMF, POCl₃Ethylene dichloride5 to reflux1.578-79[12]
MethylDMF, POCl₃Not specifiedNot specifiedNot specified95[9]
EthylDMF, POCl₃Not specifiedNot specifiedNot specified95[9]
n-PropylDMF, POCl₃Not specifiedNot specifiedNot specified94[9]
n-ButylDMF, POCl₃Not specifiedNot specifiedNot specified94[9]
PhenylDMF, POCl₃Not specifiedNot specifiedNot specified93[9]
1-VinylDMF, POCl₃1,2-Dichloroethane-78 to ambient3Not specified[3]

Experimental Protocols

General Protocol for the Preparation of Pyrrole-2-carbaldehyde

This protocol is a generalized procedure based on established methods.[12]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Pyrrole (freshly distilled)

  • Ethylene dichloride (1,2-dichloroethane)

  • Sodium acetate trihydrate

  • Petroleum ether (b.p. 40-60 °C)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

  • Ice

  • Round-bottom flask equipped with a dropping funnel, mechanical stirrer, and condenser

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place N,N-dimethylformamide (1.1 moles). Cool the flask in an ice bath. Add phosphorus oxychloride (1.1 moles) dropwise to the stirred DMF, maintaining the temperature below 10 °C. An exothermic reaction will occur, forming the Vilsmeier reagent complex.

  • Reaction with Pyrrole: After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.[12] Re-cool the mixture in an ice bath and add ethylene dichloride (250 mL). Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 mL) dropwise over 1 hour, with vigorous stirring.

  • Reaction Quenching and Workup: After the addition of pyrrole, remove the ice bath and stir the mixture at room temperature for 30 minutes, then heat to reflux for 15 minutes. Cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 L of water.[12] It is crucial to use sufficient sodium acetate to neutralize the acidic byproducts to avoid a significant drop in yield.[12]

  • Hydrolysis and Extraction: Vigorously stir the mixture and heat to reflux for another 15 minutes to ensure complete hydrolysis.[12] After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous layer three times with ether.

  • Purification: Combine the organic layers and wash them with saturated aqueous sodium carbonate solution until the evolution of carbon dioxide ceases. Dry the organic solution over anhydrous sodium carbonate. Remove the solvents by distillation.

  • Final Product Isolation: Distill the remaining liquid under reduced pressure. The product, pyrrole-2-carbaldehyde, will distill as a nearly colorless liquid that may crystallize upon cooling.[12] For further purification, the crude product can be recrystallized from boiling petroleum ether.[12] The overall yield of pure pyrrole-2-carbaldehyde is typically in the range of 78-79%.[12]

Experimental_Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl3 at 0-10°C) B 2. Addition of Pyrrole Solution (in Ethylene Dichloride at <5°C) A->B C 3. Reaction and Quenching (Reflux, then add Sodium Acetate solution) B->C D 4. Hydrolysis and Extraction (Reflux, then separate organic layer and extract aqueous layer) C->D E 5. Washing and Drying (Wash with Na2CO3 solution, dry over anhydrous Na2CO3) D->E F 6. Solvent Removal and Distillation (Rotary evaporation followed by vacuum distillation) E->F G 7. Final Product (Pyrrole-2-carbaldehyde) F->G

References

Application of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate belonging to the pyrrole class of heterocyclic compounds. The presence of a reactive aldehyde group on the pyrrole ring, coupled with the protective and electronically influential 4-methoxybenzyl (PMB) group on the nitrogen atom, makes this compound a valuable building block for the synthesis of a diverse array of more complex molecules. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique electronic properties. This document outlines key applications of this compound in organic synthesis, including detailed experimental protocols for the preparation of pyrrole-based chalcones, and discusses their potential biological activities.

Key Applications

The aldehyde functionality of this compound serves as a synthetic handle for various carbon-carbon bond-forming reactions, enabling the construction of elaborate molecular architectures. Key applications include its use as a precursor in the synthesis of:

  • Chalcones and Flavonoid Analogs: Through Claisen-Schmidt condensation with various acetophenones, a library of pyrrole-based chalcones can be synthesized. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

  • Substituted Acrylonitriles: Knoevenagel condensation with active methylene compounds like malononitrile and its derivatives leads to the formation of α,β-unsaturated nitriles. These products are valuable intermediates and have shown potential as cytotoxic agents.

  • Stilbene and Olefin Derivatives: The Wittig reaction provides a pathway to introduce a variety of substituted vinyl groups at the 2-position of the pyrrole ring, leading to the synthesis of pyrrole-containing stilbenes and other olefins.

  • Fused Heterocyclic Systems: The aldehyde group can participate in cyclization reactions to form fused-ring systems, further expanding the chemical space accessible from this starting material.

Experimental Protocols

Protocol 1: Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative by the condensation of this compound with a substituted acetophenone.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound reagents NaOH, Methanol reactant1->reagents reactant2 Substituted Acetophenone reactant2->reagents product Pyrrole-Based Chalcone reagents->product

Figure 1: General workflow for the synthesis of pyrrole-based chalcones.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in methanol.

  • To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with copious amounts of water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone derivative.

Data Presentation:

The following table summarizes the characterization data for a representative pyrrole-based chalcone synthesized using a similar protocol.[1]

CompoundYield (%)m.p. (°C)IR νmax (cm-1)1H-NMR (δ ppm)13C-NMR (δ ppm)HRMS (m/z)
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one81179–1811637 (C=O)3.97 (s, 3H, CH3), 6.24 (s, 1H, pyrrole C4-H), 7.15 (d, 1H, furan C4-H), 7.24 (d, 1H, furan C3-H), 7.44 (d, 1H, pyrrole C3-H), 7.43–7.47 (m, 2H, pyrrole C5-H, -CO-CH=CH-), 7.58 (d, 1H, -CO-CH=CH-), 7.74–7.82 (m, 2H, phenyl C-H), 8.16–8.19 (m, 2H, phenyl C-H)37.16 (CH3), 108.20, 110.77, 117.65, 119.14, 120.08, 122.22, 123.83, 126.70, 130.10, 130.55, 130.84, 130.96, 131.38, 132.69, 147.96, 152.79, 178.01 (C=O)[M+H]+ calcd. for C18H14N2O4

Biological Activity of Pyrrole-Based Chalcones

Chalcones derived from pyrrole precursors have demonstrated promising biological activities. A study on a series of pyrrole-based chalcones revealed significant antimicrobial and anticancer properties.[2]

Antimicrobial Activity:

Several synthesized chalcone derivatives exhibited potent activity against various bacterial and fungal strains. For instance, compounds 7 (1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one) and 9 (1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one) were identified as highly effective antifungal agents against Candida krusei.[2]

Cytotoxic Activity:

The cytotoxic effects of these chalcones were evaluated against several human cancer cell lines. Notably, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (1 ) showed selective and potent anticancer activity against the A549 human lung adenocarcinoma cell line, while 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (3 ) was more selective against the HepG2 human hepatocellular carcinoma cell line than the standard drug cisplatin.[2]

The following table summarizes the IC50 values for selected pyrrole-based chalcones against different cancer cell lines.[2]

CompoundA549 (μM)HepG2 (μM)C6 (μM)NIH/3T3 (μM)
1 >10>10>10>10
3 >106.25>10>10
7 >10>10>10>10
9 >10>10>10>10
Cisplatin5.1010.204.901.80

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its utility in the construction of biologically active molecules, particularly pyrrole-based chalcones with notable antimicrobial and cytotoxic properties, highlights its importance for researchers in drug discovery and medicinal chemistry. The straightforward protocols for its transformation, such as the Claisen-Schmidt condensation, allow for the efficient generation of diverse molecular scaffolds for further biological evaluation. Future work will focus on expanding the library of derivatives from this precursor and exploring their therapeutic potential in greater detail.

References

Protocol for N-alkylation of 1H-pyrrole-2-carbaldehyde: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 1H-pyrrole-2-carbaldehyde, a critical transformation in the synthesis of diverse heterocyclic compounds with applications in medicinal chemistry and materials science. The substitution at the nitrogen atom of the pyrrole ring allows for the modulation of the molecule's electronic and steric properties, which can significantly influence its biological activity.

General Reaction Principle

The N-alkylation of 1H-pyrrole-2-carbaldehyde proceeds via a two-step mechanism. The first step involves the deprotonation of the acidic N-H bond of the pyrrole ring by a suitable base to form a nucleophilic pyrrolide anion. In the second step, this anion undertakes a nucleophilic attack on an electrophilic alkylating agent, typically an alkyl halide, in an S(_N)2 reaction to yield the N-alkylated product. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as C-alkylation.

Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions for the N-alkylation of 1H-pyrrole-2-carbaldehyde and related compounds, providing a comparative overview of different methodologies.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
11H-pyrrole-2-carbaldehyde1-bromo-2-chloroethaneK₂CO₃DMSO1252496
2Pyrrole-2,5-dicarbaldehyde intermediateMethyl iodide----90

Detailed Experimental Protocols

Two primary methods for the N-alkylation of 1H-pyrrole-2-carbaldehyde are detailed below. Protocol 1 utilizes a strong base, sodium hydride, in an aprotic polar solvent, dimethylformamide. Protocol 2 employs a milder base, potassium carbonate, in a polar solvent, offering an alternative with different work-up requirements.

Protocol 1: N-alkylation using Sodium Hydride in DMF

This protocol is a robust and generally high-yielding method suitable for a wide range of alkylating agents.

Materials:

  • 1H-pyrrole-2-carbaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-pyrrole-2-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole. A typical concentration is between 0.1 and 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add sodium hydride (1.1-1.2 eq). Caution: Sodium hydride is highly reactive with water and flammable. Handle with extreme care in a fume hood.

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the pyrrolide anion.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated pyrrole-2-carbaldehyde.

Protocol 2: N-alkylation using Potassium Carbonate

This method employs a milder and easier-to-handle base, making it a practical alternative for many N-alkylation reactions.

Materials:

  • 1H-pyrrole-2-carbaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1H-pyrrole-2-carbaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and the chosen solvent (acetone or DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours. Monitor the reaction's progress by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visual Representations

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products pyrrole 1H-Pyrrole-2-carbaldehyde deprotonation Deprotonation (Formation of Pyrrolide Anion) pyrrole->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 Electrophile base Base (e.g., NaH, K₂CO₃) base->deprotonation deprotonation->sn2 Nucleophilic Pyrrolide Anion product N-Alkyl-1H-pyrrole-2-carbaldehyde sn2->product salt Salt Byproduct sn2->salt

Caption: General reaction scheme for the N-alkylation of 1H-pyrrole-2-carbaldehyde.

G start Start setup Reaction Setup: - 1H-Pyrrole-2-carbaldehyde - Anhydrous Solvent - Inert Atmosphere start->setup add_base Add Base (e.g., NaH or K₂CO₃) setup->add_base deprotonation Deprotonation/ Anion Formation add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide reaction Reaction at Specified Temperature add_alkyl_halide->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification end Pure Product purification->end

Caption: Experimental workflow for the N-alkylation of 1H-pyrrole-2-carbaldehyde.

Application Notes and Protocols for Copper-Catalyzed Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various copper-catalyzed methodologies for the synthesis of substituted pyrroles. Pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds and pharmaceuticals.[1][2][3][4] The following protocols offer efficient and versatile routes to a wide range of pyrrole derivatives, utilizing different copper catalysts and starting materials.

Protocol 1: Copper-Catalyzed C(sp³)–H Functionalization of Ketones with Vinyl Azides

This method provides a direct approach to synthesizing 2,3,5-trisubstituted-1H-pyrroles through the copper-catalyzed reaction of ketones with vinyl azides.[1][5] The reaction proceeds under mild conditions with copper acetate as the sole catalyst, exhibiting broad functional group tolerance.[1][5]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Ketone, Vinyl Azide, and Cu(OAc)₂ solvent Add DMF start->solvent mix Stir at Room Temperature solvent->mix monitor Monitor by TLC mix->monitor water Add Water monitor->water Upon Completion extract Extract with Ethyl Acetate water->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain 2,3,5-Trisubstituted Pyrrole purify->product

Caption: Workflow for the copper-catalyzed synthesis of 2,3,5-trisubstituted-1H-pyrroles.

Detailed Experimental Protocol
  • To a round-bottom flask, add the ketone (0.5 mmol), vinyl azide (0.6 mmol), and copper(II) acetate (10 mol%, 0.05 mmol).

  • Add dimethylformamide (DMF, 2 mL) as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3,5-trisubstituted-1H-pyrrole.[5]

Data Presentation: Substrate Scope and Yields
EntryKetoneVinyl AzideProductYield (%)
1Deoxybenzoin(1-Azidovinyl)benzene2,3,5-Triphenyl-1H-pyrrole93
2Deoxyanisoin(1-Azidovinyl)benzene2,5-Diphenyl-3-(4-methoxyphenyl)-1H-pyrrole85
3Benzyl 4-chlorophenyl ketone(1-Azidovinyl)benzene3-(4-Chlorophenyl)-2,5-diphenyl-1H-pyrrole88
4Deoxybenzoin1-(1-Azidovinyl)-4-methylbenzene5-(4-Methylphenyl)-2,3-diphenyl-1H-pyrrole90
5Deoxybenzoin1-(1-Azidovinyl)-4-chlorobenzene5-(4-Chlorophenyl)-2,3-diphenyl-1H-pyrrole86

Yields are for the isolated product after purification.[3][5]

Protocol 2: Copper-Catalyzed Synthesis of Polysubstituted Pyrroles from Amines and Bromoenones

This protocol describes a copper-catalyzed Ullmann-type reaction for the synthesis of polysubstituted pyrroles from amines and γ-bromo-substituted γ,δ-unsaturated ketones.[2] The reaction utilizes a copper(I) iodide and N,N-dimethylglycine hydrochloride catalyst system, with the presence of ammonium acetate being crucial for high efficiency.[2]

Proposed Signaling Pathway

G amine Amine imine Imine intermediate amine->imine enone γ-Bromo-γ,δ-unsaturated Ketone enone->imine enamine Enamine intermediate imine->enamine Rearrangement n_vinylation Intramolecular N-Vinylation enamine->n_vinylation cu_complex Copper(I) Complex cu_complex->n_vinylation Catalyst pyrrole Polysubstituted Pyrrole n_vinylation->pyrrole Isomerization

Caption: Proposed mechanism for the copper-catalyzed synthesis of polysubstituted pyrroles.

Detailed Experimental Protocol
  • In a reaction tube, combine the γ-bromo-γ,δ-unsaturated ketone (0.5 mmol), amine (0.6 mmol), copper(I) iodide (10 mol%, 0.05 mmol), N,N-dimethylglycine hydrochloride (20 mol%, 0.1 mmol), potassium phosphate (1.0 mmol), and ammonium acetate (0.75 mmol).

  • Add dioxane (2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the polysubstituted pyrrole.

Data Presentation: Reaction Scope and Yields
EntryAmineγ-Bromo-γ,δ-unsaturated KetoneProductYield (%)
1Aniline2-Bromo-1,4-diphenylbut-2-en-1-one1,2,5-Triphenyl-1H-pyrrole92
24-Methoxyaniline2-Bromo-1,4-diphenylbut-2-en-1-one1-(4-Methoxyphenyl)-2,5-diphenyl-1H-pyrrole95
3Benzylamine2-Bromo-1,4-diphenylbut-2-en-1-one1-Benzyl-2,5-diphenyl-1H-pyrrole85
4Aniline2-Bromo-1-phenyl-4-(p-tolyl)but-2-en-1-one1,2-Diphenyl-5-(p-tolyl)-1H-pyrrole90
5Aniline2-Bromo-4-(4-chlorophenyl)-1-phenylbut-2-en-1-one5-(4-Chlorophenyl)-1,2-diphenyl-1H-pyrrole88

Yields are for the isolated product after purification.[2]

Protocol 3: Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes

This method enables the synthesis of tri-, tetra-, and pentasubstituted pyrroles from aldehydes, amines, and β-nitroalkenes using a copper catalyst.[6] The use of α-methyl-substituted aldehydes leads to tetra- and pentasubstituted pyrroles via a 1,2-phenyl/alkyl migration.[6]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aldehyde, Amine, Nitroalkene, and Copper Catalyst solvent Add Methanol start->solvent mix Stir at Specified Temperature solvent->mix monitor Monitor by TLC mix->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion purify Purify by Column Chromatography concentrate->purify product Obtain Polysubstituted Pyrrole purify->product

Caption: Workflow for the copper-promoted synthesis of polysubstituted pyrroles.

Detailed Experimental Protocol
  • To a screw-capped vial, add the aldehyde (0.5 mmol), amine (0.6 mmol), β-nitroalkene (0.55 mmol), and the copper catalyst (1 mol%).

  • Add methanol (2 mL) as the solvent.

  • Seal the vial and stir the mixture at the indicated temperature.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure polysubstituted pyrrole.

Data Presentation: Substrate Scope and Yields
EntryAldehydeAmineNitroalkeneProductYield (%)
12-PhenylpropionaldehydeAniline(E)-(2-Nitrovinyl)benzene1,2,5-Triphenyl-3-methyl-1H-pyrrole89
2BenzaldehydeAniline(E)-(2-Nitrovinyl)benzene1,2,5-Triphenyl-1H-pyrrole85
32-Phenylpropionaldehyde4-Methoxyaniline(E)-(2-Nitrovinyl)benzene1-(4-Methoxyphenyl)-2,5-diphenyl-3-methyl-1H-pyrrole87
42-PhenylpropionaldehydeAniline(E)-1-Nitro-2-(p-tolyl)ethene3-Methyl-1,2-diphenyl-5-(p-tolyl)-1H-pyrrole84
52-PhenylpropionaldehydeAniline(E)-1-Chloro-4-(2-nitrovinyl)benzene5-(4-Chlorophenyl)-3-methyl-1,2-diphenyl-1H-pyrrole82

Yields are for the isolated product after purification.[6]

Protocol 4: CuH-Catalyzed Coupling of Enynes and Nitriles for Pyrrole Synthesis

This protocol outlines an efficient method for preparing polysubstituted N-H pyrroles through a copper hydride (CuH)-catalyzed coupling reaction of enynes and nitriles.[7][8][9][10] This approach demonstrates high regioselectivity and accommodates a wide range of functional groups.[7][9][10]

Logical Relationship Diagram

G enyne Enyne reductive_coupling Reductive Coupling enyne->reductive_coupling nitrile Nitrile nitrile->reductive_coupling cu_hydride Copper Hydride Catalyst cu_hydride->reductive_coupling Catalyzes cyclization Cyclization cu_hydride->cyclization Promotes reductive_coupling->cyclization pyrrole Polysubstituted N-H Pyrrole cyclization->pyrrole

Caption: Logical steps in the CuH-catalyzed synthesis of N-H pyrroles from enynes and nitriles.

Detailed Experimental Protocol
  • In a nitrogen-filled glovebox, add copper(II) acetate (5.0 mol%), a suitable ligand (e.g., a phosphine ligand, 6.0 mol%), the enyne (0.5 mmol), and the nitrile (2.0 equiv) to an oven-dried vial.

  • Add a solvent such as toluene or THF (0.2 M).

  • Add dimethoxymethylsilane (DMMS, 4.0 equiv) as the hydride source.

  • Seal the vial and stir the reaction mixture at the designated temperature.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, the reaction mixture can be subjected to an aqueous workup with ammonium fluoride (NH₄F) to remove silane byproducts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash chromatography to afford the polysubstituted N-H pyrrole.[8]

Data Presentation: Substrate Scope and Yields
EntryEnyneNitrileProductYield (%)
11-Phenyl-1-buten-3-yneBenzonitrile2,4-Diphenyl-1H-pyrrole85
21-(p-Tolyl)-1-buten-3-yneBenzonitrile2-Phenyl-4-(p-tolyl)-1H-pyrrole82
31-(4-Methoxyphenyl)-1-buten-3-yneBenzonitrile4-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole88
41-Phenyl-1-buten-3-yneAcetonitrile2-Methyl-4-phenyl-1H-pyrrole75
51-Phenyl-1-buten-3-yne4-Chlorobenzonitrile2-(4-Chlorophenyl)-4-phenyl-1H-pyrrole80

Yields are for the isolated product after purification.[8]

References

Application Notes and Protocols: 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activity of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde. The following application notes and protocols are based on the broader class of N-substituted pyrrole derivatives and structurally similar compounds that have been investigated for their potential as anticancer agents. The provided data, experimental designs, and proposed mechanisms should be considered as a general framework for initiating research on this specific compound.

Introduction

Pyrrole-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including anticancer properties. The pyrrole scaffold is a key component in several approved anticancer drugs and numerous investigational agents.[1][2] These compounds can exert their effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3] The N-substituted pyrrole-2-carbaldehyde moiety represents a versatile template for the design of novel anticancer agents. The presence of the 4-methoxy-benzyl group at the N1-position of the pyrrole ring in this compound may influence its biological activity, potentially through interactions with specific cellular targets.

Postulated Biological Activity

While direct evidence is unavailable for this compound, based on studies of related N-substituted pyrrole derivatives, it can be hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines. The anticancer activity of pyrrole derivatives is often linked to their ability to induce apoptosis and interfere with cell cycle progression.[4][5] The specific signaling pathways that might be affected are diverse and could include pathways regulated by kinases or those involved in programmed cell death.

Quantitative Data for Structurally Related N-Substituted Pyrrole Derivatives

The following table summarizes the in vitro anticancer activity of various N-substituted pyrrole derivatives against different human cancer cell lines. This data is provided to illustrate the potential potency of this class of compounds.

Compound IDN-SubstituentCancer Cell LineAssayIC50 (µM)Reference
Compound 1 Tropolone-containing scaffoldMurine L1210 leukemiaNot Specified10-14[6]
Compound 3 Tropolone-containing scaffoldHuman CEM T-lymphoblastNot Specified10-14[6]
Compound 9 Tropolone-containing scaffoldHuman HeLa cervical cancerNot Specified10-14[6]
Indolylpyrrole 5a Substituted IndoleHuman Ovarian Carcinoma (SKOV3)SRB Assay1.20 ± 0.04[7]
Indolylpyrrole 5i Substituted IndoleHuman Ovarian Carcinoma (SKOV3)SRB Assay1.90 ± 0.50[7]
Indolylpyrrole 5c Substituted IndoleHuman Prostate Adenocarcinoma (PC-3)SRB Assay3.30 ± 0.20[7]
Indolylpyrrole 5h Substituted IndoleHuman Prostate Adenocarcinoma (PC-3)SRB Assay3.60 ± 0.10[7]
Indolylpyrrole 5j Substituted IndoleHuman Prostate Adenocarcinoma (PC-3)SRB Assay3.60 ± 0.90[7]

Experimental Protocols

The following are detailed protocols for key experiments that can be used to evaluate the anticancer potential of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-alkylation of pyrrole-2-carbaldehyde.

Materials:

  • Pyrrole-2-carbaldehyde

  • 4-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrrole-2-carbaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde Mixing Mixing Pyrrole-2-carbaldehyde->Mixing 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride->Mixing Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mixing Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing Stirring (RT or Heat) Stirring (RT or Heat) Mixing->Stirring (RT or Heat) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Stirring (RT or Heat)->Reaction Monitoring (TLC) Quenching (Water) Quenching (Water) Reaction Monitoring (TLC)->Quenching (Water) Extraction (EtOAc) Extraction (EtOAc) Quenching (Water)->Extraction (EtOAc) Washing (Brine) Washing (Brine) Extraction (EtOAc)->Washing (Brine) Drying (MgSO4) Drying (MgSO4) Washing (Brine)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Proposed synthetic workflow for this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to determine if the compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Proposed Signaling Pathway

Based on the known mechanisms of other pyrrole derivatives, this compound could potentially interfere with signaling pathways crucial for cancer cell survival and proliferation. A hypothetical pathway is depicted below.

G cluster_pathway Hypothetical Signaling Pathway Compound Compound Kinase Target Kinase Target Compound->Kinase Target Inhibition Downstream Effector Downstream Effector Kinase Target->Downstream Effector Phosphorylation Apoptosis Induction Apoptosis Induction Kinase Target->Apoptosis Induction Inhibition of Anti-apoptotic signals Cell Cycle Progression Cell Cycle Progression Downstream Effector->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest

Caption: A hypothetical signaling pathway potentially targeted by the compound.

Conclusion

While this compound remains an understudied compound in the context of anticancer research, the broader family of N-substituted pyrrole derivatives has shown significant promise. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for initiating a systematic investigation into its potential as a novel anticancer agent. Future research should focus on its synthesis, in vitro cytotoxicity against a panel of cancer cell lines, and detailed mechanistic studies to elucidate its mode of action.

References

Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused heterocyclic systems containing a pyrrole moiety are significant structural motifs in a vast array of biologically active compounds and functional materials. Pyrrole aldehydes, particularly pyrrole-2-carbaldehyde, serve as versatile building blocks for the construction of these complex molecular architectures. This document provides an overview of selected methods for the synthesis of fused heterocyclic systems starting from pyrrole aldehydes, complete with detailed experimental protocols and reaction data. The methodologies highlighted herein encompass multicomponent reactions, cycloaddition strategies, and intramolecular cyclizations, offering a range of approaches for accessing diverse fused pyrrole derivatives. These compounds are of considerable interest in medicinal chemistry and drug discovery.[1][2][3]

I. Synthesis of Pyrrolo[1,2-a]quinolines via a Domino Michael-Aldol Cyclization

One effective method for constructing fused pyrrole systems is through an organocatalyzed domino Michael-aldol cyclization of 2-pyrrole carbaldehydes and enals.[4][5] This approach allows for the creation of densely substituted 2,3-dihydro-1H-pyrrolizines and related structures. A similar strategy can be extended to synthesize pyrrolo[1,2-a]quinolines, which are present in various bioactive alkaloids.

Data Presentation

Table 1: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives

EntryPyrrole AldehydeEnoneCatalystSolventTime (h)Yield (%)
1Pyrrole-2-carbaldehyde(E)-3-(phenyl)acrylaldehydeProline (20 mol%)DMSO2478
21-Methylpyrrole-2-carbaldehyde(E)-3-(4-methoxyphenyl)acrylaldehyde(S)-Diphenylprolinol silyl ether (10 mol%)Toluene4885 (92% ee)
3Pyrrole-2-carbaldehyde(E)-3-(4-nitrophenyl)acrylaldehydeProline (20 mol%)CH3CN3672
41-Benzylpyrrole-2-carbaldehyde(E)-3-(2-thienyl)acrylaldehyde(S)-Diphenylprolinol silyl ether (10 mol%)CH2Cl24881 (90% ee)

Note: Data is representative and compiled from literature examples.

Experimental Protocol: Synthesis of 1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-1-ol

Materials:

  • Pyrrole-2-carbaldehyde (1.0 mmol)

  • (E)-3-(phenyl)acrylaldehyde (1.2 mmol)

  • L-Proline (0.2 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of pyrrole-2-carbaldehyde and (E)-3-(phenyl)acrylaldehyde in DMSO, add L-proline at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Reaction Workflow

G Domino Michael-Aldol Cyclization Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions pyrrole_aldehyde Pyrrole-2-carbaldehyde reaction_mixture Reaction Mixture pyrrole_aldehyde->reaction_mixture enal α,β-Unsaturated Aldehyde enal->reaction_mixture catalyst Organocatalyst (e.g., Proline) catalyst->reaction_mixture solvent Solvent (e.g., DMSO) solvent->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup purification Column Chromatography workup->purification product Fused Heterocyclic Product purification->product

Caption: Workflow for the synthesis of fused heterocycles via domino Michael-Aldol cyclization.

II. Multicomponent Synthesis of Highly Substituted Pyrroles Fused to Other Heterocycles

Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step, adhering to the principles of green chemistry.[6][7][8][9] Pyrrole aldehydes can participate in MCRs to generate diverse fused heterocyclic systems.

Data Presentation

Table 2: Three-Component Synthesis of Pyrrolo-fused Derivatives

EntryPyrrole AldehydeAmineThird ComponentCatalyst/SolventYield (%)
1Pyrrole-2-carbaldehydeAnilineEthyl acetoacetateAcetic acid / Ethanol82
21-Methylpyrrole-2-carbaldehyde4-MethoxyanilineDimedoneNone / Neat (100 °C)88
3Pyrrole-2-carbaldehydeCyclohexylamineMalononitrilePiperidine / Methanol91
41-Benzylpyrrole-2-carbaldehydeBenzylamineBarbituric acidWater85

Note: Data is representative and compiled from literature examples.

Experimental Protocol: One-Pot Synthesis of a Pyrrolo[2,3-b]pyridine Derivative

Materials:

  • Pyrrole-2-carbaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Glacial acetic acid (0.5 mL)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve pyrrole-2-carbaldehyde, aniline, and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Logical Relationship of a Three-Component Reaction

G Logical Flow of a Three-Component Reaction A Pyrrole Aldehyde intermediate1 Intermediate I (Imine Formation) A->intermediate1 B Amine B->intermediate1 C Active Methylene Compound intermediate2 Intermediate II (Michael Addition) C->intermediate2 intermediate1->intermediate2 cyclization Intramolecular Cyclization & Aromatization intermediate2->cyclization product Fused Pyrrole System cyclization->product

Caption: Conceptual pathway of a three-component reaction involving a pyrrole aldehyde.

III. Intramolecular Cyclization Reactions

Intramolecular reactions of suitably functionalized pyrroles, derived from pyrrole aldehydes, provide a direct route to fused bicyclic and polycyclic systems.[10][11] These reactions often proceed with high regioselectivity.

Data Presentation

Table 3: Intramolecular Cyclization for Fused Pyrrole Synthesis

EntryStarting MaterialReaction TypeCatalyst/ReagentSolventYield (%)
1N-(2-alkynyl)pyrrole-2-carbaldehydeaza-Wacker cyclizationPd(OAc)2 / O2Toluene75
22-(2-Formylpyrrol-1-yl)benzoic acidFriedel-Crafts acylationPolyphosphoric acidDichloromethane88
3N-Allyl-2-formylpyrroleEne ReactionLewis Acid (e.g., AlCl3)Toluene65
4N-(o-bromobenzyl)pyrrole-2-carbaldehydeHeck ReactionPd(PPh3)4 / K2CO3DMF79

Note: Data is representative and compiled from literature examples.

Experimental Protocol: Synthesis of a Pyrrolo[2,1-a]isoquinoline via Intramolecular Heck Reaction

Materials:

  • N-(o-bromobenzyl)pyrrole-2-carbaldehyde (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a Schlenk tube, add N-(o-bromobenzyl)pyrrole-2-carbaldehyde, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the product.

Signaling Pathway Analogy for Catalytic Cycle

G Simplified Catalytic Cycle for Intramolecular Heck Reaction Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Substrate PdII_complex Pd(II) Complex OxAdd->PdII_complex Carbopalladation Intramolecular Carbopalladation PdII_complex->Carbopalladation Cyclized_PdII Cyclized Pd(II) Intermediate Carbopalladation->Cyclized_PdII BetaHydride β-Hydride Elimination Cyclized_PdII->BetaHydride ReductiveElimination Reductive Elimination (Base) Cyclized_PdII->ReductiveElimination BetaHydride->Pd0 H-Pd-X Product Fused Product BetaHydride->Product ReductiveElimination->Pd0 H-Base-X

Caption: A simplified representation of the catalytic cycle for an intramolecular Heck reaction.

Conclusion

The methodologies presented herein offer a glimpse into the diverse and powerful strategies available for the synthesis of fused heterocyclic systems from readily available pyrrole aldehydes. These reactions provide access to a wide range of molecular scaffolds with potential applications in drug discovery and materials science. The choice of synthetic route will depend on the desired substitution pattern and the complexity of the target molecule. Further exploration and development of novel synthetic methods in this area continue to be of high interest to the scientific community.

References

Bioassay Protocol for Testing Antimicrobial Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents. Pyrrole derivatives have shown promise as potential candidates, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3][4] A key mechanism of action for some pyrrolamides is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby leading to cell death.[3][5][6] This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel or synthesized pyrrole derivatives.

Key Experimental Protocols

Two primary methods are detailed for determining the antimicrobial efficacy of pyrrole derivatives: the Agar Disk Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Agar Disk Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.[7][8] It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[8]

Materials:

  • Pyrrole derivative stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[8]

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[9]

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with the solvent used to dissolve the pyrrole derivative)

  • Incubator

  • Calipers or a ruler

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture of the test bacterium, select 3-4 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9][10] Use a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.10) for accuracy.[11]

    • The standardized inoculum should be used within 15 minutes of preparation.[9]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. Rotate the plate by 60 degrees twice, streaking again each time.[12]

    • Allow the inoculated plates to dry for 3-5 minutes with the lid slightly ajar.[13]

  • Preparation and Application of Disks:

    • Prepare a stock solution of the pyrrole derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 25-50 mM).[14]

    • Impregnate sterile blank paper disks with a specific volume (e.g., 20 µL) of the pyrrole derivative solution to achieve the desired concentration per disk.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates.[12]

    • Ensure disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[8]

    • Gently press each disk to ensure complete contact with the agar surface.[13]

  • Incubation:

    • Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[12] The plates should be placed in the incubator within 15 minutes of disk application.[15]

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using calipers or a ruler.[13]

    • The size of the inhibition zone is proportional to the antimicrobial activity of the pyrrole derivative.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • Pyrrole derivative stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of Pyrrole Derivative Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the pyrrole derivative stock solution (prepared in MHB at twice the highest desired test concentration) to the first well of each test row.[18]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[19]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[19]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar disk diffusion protocol.

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is typically a 1:150 dilution followed by a 1:2 dilution upon inoculation.[17]

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (column 12).[20]

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.[18][21]

  • Determination of MIC:

    • The MIC is the lowest concentration of the pyrrole derivative at which there is no visible turbidity (bacterial growth).[21] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[18]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the wells of the MIC assay that show no visible growth.

Materials:

  • MHA plates

  • Sterile pipette tips or inoculation loop

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the pyrrole derivative that results in no colony growth on the MHA plate, indicating a 99.9% reduction in the initial inoculum.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Inhibition Zones of Pyrrole Derivatives against Test Bacteria

CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Pyrrole Derivative 1301815
Pyrrole Derivative 2302219
Ciprofloxacin (Control)52528
Solvent (Control)-00

Table 2: MIC and MBC Values of Pyrrole Derivatives

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
Pyrrole Derivative 18161632
Pyrrole Derivative 248816
Ciprofloxacin (Control)0.510.250.5

Visualization

Experimental Workflows

experimental_workflow cluster_disk_diffusion Agar Disk Diffusion Workflow cluster_mic Broth Microdilution (MIC) Workflow cluster_mbc Minimum Bactericidal Concentration (MBC) Workflow dd1 Prepare Bacterial Inoculum (0.5 McFarland) dd2 Inoculate MHA Plate dd1->dd2 dd3 Impregnate & Dry Disks with Pyrrole Derivative dd2->dd3 dd4 Place Disks on Agar dd3->dd4 dd5 Incubate (35°C, 16-18h) dd4->dd5 dd6 Measure Zone of Inhibition dd5->dd6 mic1 Prepare Serial Dilutions of Pyrrole Derivative in 96-well plate mic3 Inoculate Wells mic1->mic3 mic2 Prepare Bacterial Inoculum (5x10^5 CFU/mL) mic2->mic3 mic4 Incubate (37°C, 18-24h) mic3->mic4 mic5 Determine MIC (Lowest concentration with no visible growth) mic4->mic5 mbc1 Subculture from clear MIC wells onto MHA plates mic5->mbc1 Proceed with non-turbid wells mbc2 Incubate (37°C, 18-24h) mbc1->mbc2 mbc3 Determine MBC (Lowest concentration with no growth) mbc2->mbc3

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathway: Inhibition of DNA Gyrase by Pyrrolamides

A significant mechanism of antibacterial action for certain pyrrole derivatives, particularly pyrrolamides, is the inhibition of the bacterial enzyme DNA gyrase.[3][5] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, pyrrolamides prevent the enzyme from functioning, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[5][6]

dna_gyrase_inhibition cluster_bacterium Bacterial Cell dna Bacterial DNA replication DNA Replication & Transcription dna->replication gyrase DNA Gyrase (GyrA + GyrB) gyrase->dna Introduces negative supercoils death Cell Death gyrase->death Inhibited replication->death Disrupted atp ATP atp->gyrase Binding Blocked pyrrole Pyrrolamide Derivative pyrrole->gyrase Binds to GyrB ATP-binding site

Caption: Inhibition of DNA gyrase by pyrrolamide derivatives.

References

Application Notes and Protocols: Synthesis and Evaluation of Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of protein kinase inhibitors, focusing on contemporary examples targeting Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A, and BRAF kinase. Detailed protocols for key biological assays are provided to guide researchers in the characterization of novel inhibitors.

Introduction to Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by transferring a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting these aberrant signaling pathways.[1][3]

The development of novel protein kinase inhibitors typically involves a multi-step process that begins with the design and synthesis of new chemical entities.[4] These compounds are then subjected to a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.[5] Promising candidates may then advance to preclinical and clinical studies.[5] This document will focus on the initial stages of this process, providing both data on recently developed inhibitors and detailed protocols for their evaluation.

Data Presentation: Inhibitory Activity of Novel Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of representative, recently synthesized protein kinase inhibitors. The data is presented to allow for easy comparison of their potency and selectivity.

Table 1: Inhibitory Activity of Novel EGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
9n EGFR (wild-type)-A431 (EGFR overexpression)-[6][7]
EGFR (T790M mutant)-H1975 (L858R/T790M)Potent[6][7]
9p EGFR (wild-type)Strong InhibitionA431 (EGFR overexpression)-[6][7]
EGFR (T790M mutant)Strong InhibitionH1975 (L858R/T790M)Potent[6][7]
4c EGFR (wild-type)-A5490.56[1]
PC-32.46[1]
HepG22.21[1]

Table 2: Inhibitory Activity of a Pyrimidine-Based Aurora Kinase A Inhibitor

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
13 Aurora A< 100SCLC cell lines (high-MYC)< 200[8][9]

Table 3: Inhibitory Activity of a Pan-Raf Inhibitor

Compound IDTarget KinaseIC50 (nM)Cell LineCellular ActivityReference
I-15 BRaf (V600E)12.6SK-Mel-2 (BRaf WT)P-Erk inhibition at 400 nM[10]
ARaf30.1Colorectal cancer cells (BRaf V600E)Antiproliferative[10]
BRaf (wild-type)19.7[10]
CRaf17.5[10]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action. The following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding Grb2 Grb2 EGFR:f2->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR:f2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Protrusion Cell Proliferation, Survival, etc. Transcription->Protrusion

Caption: EGFR Signaling Pathway.[3][11][12][13][14]

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design Rational Drug Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization HTS High-Throughput Screening (Optional) Characterization->HTS Kinase_Assay In Vitro Kinase Assay (IC50) HTS->Kinase_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot CETSA CETSA (Target Engagement) Western_Blot->CETSA SAR Structure-Activity Relationship (SAR) Studies CETSA->SAR PK_Studies Pharmacokinetic Studies SAR->PK_Studies In_Vivo In Vivo Efficacy Models PK_Studies->In_Vivo

Caption: General Workflow for Kinase Inhibitor Discovery and Development.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of protein kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be optimized as needed.[15]

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate peptide or protein

  • 5x Kinase Reaction Buffer (e.g., 125 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 12.5 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution (10 mM)

  • Test inhibitor compounds dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the 5x Kinase Reaction Buffer, water, and the substrate to the desired final concentrations.

    • In a 96-well plate, add 2 µL of test inhibitor at various concentrations (or DMSO for control).

    • Add 18 µL of the master mix to each well.

    • Add 5 µL of the purified kinase to each well to initiate the pre-incubation. Mix gently.

    • Incubate at room temperature for 10 minutes.

  • Kinase Reaction:

    • Prepare a mix of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase to accurately determine the IC50.

    • Initiate the kinase reaction by adding 5 µL of the ATP mix to each well. The final reaction volume is 30 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding 10 µL of 100 mM EDTA.

    • Spot 25 µL of the reaction mixture onto a sheet of P81 phosphocellulose paper.

  • Washing and Counting:

    • Allow the spots to dry completely.

    • Wash the P81 paper 3-4 times for 5 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone and let the paper air dry.

    • Cut out the individual spots, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Materials:

  • Cells of interest (e.g., A549, H1975)

  • Complete cell culture medium

  • Test inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of a target kinase or its downstream substrates upon inhibitor treatment.[18][19]

Materials:

  • Cells and test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Plate and treat cells with the inhibitor as for the cell viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix the lysate with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.

    • Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[2][20][21][22]

Materials:

  • Cells of interest

  • Test inhibitor compound and vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Thermal cycler

  • Microcentrifuge tubes or PCR plates

  • Apparatus for cell lysis (e.g., for freeze-thaw cycles)

  • High-speed centrifuge

  • Western blot materials (as described in Protocol 3)

Procedure:

  • Cell Treatment:

    • Culture cells to a high confluency.

    • Treat the cells with the test inhibitor at a desired concentration or with the vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each condition.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

  • Cell Lysis and Separation of Soluble Fraction:

    • Immediately cool the tubes on ice.

    • Lyse the cells, for example, by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Proteins:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot, as described in Protocol 3.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (inhibitor or vehicle), plot the percentage of soluble target protein against the temperature.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates thermal stabilization of the target protein, confirming target engagement.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the two key stages of the synthesis: N-alkylation of pyrrole and the subsequent Vilsmeier-Haack formylation.

Stage 1: N-Alkylation of Pyrrole with 4-Methoxybenzyl Chloride

Issue 1: Low Yield of 1-(4-Methoxybenzyl)-1H-pyrrole

Potential Cause Troubleshooting & Optimization
Inefficient Deprotonation of Pyrrole - Base Selection: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally more effective than weaker bases like potassium carbonate (K2CO3). Ensure the base is fresh and has been stored under anhydrous conditions. - Solvent Choice: Use anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the pyrrolide anion.
Side Reactions of 4-Methoxybenzyl Chloride - Self-condensation/Polymerization: Add the 4-methoxybenzyl chloride solution slowly to the pyrrolide anion solution at a low temperature (e.g., 0 °C) to minimize side reactions. - Hydrolysis: Ensure all reagents and solvents are strictly anhydrous, as moisture will hydrolyze the benzyl chloride.
Incomplete Reaction - Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature gradually (e.g., to room temperature or slightly above) and extending the reaction time.

Issue 2: Formation of Multiple Products (N- vs. C-Alkylation)

Potential Cause Troubleshooting & Optimization
Reaction Conditions Favoring C-Alkylation - The formation of the potassium salt of pyrrole followed by reaction with an alkyl halide in dimethyl sulfoxide has been shown to produce N-alkyl derivatives in high yield. This suggests that the choice of solvent and counter-ion can significantly influence the regioselectivity of the alkylation.
Stage 2: Vilsmeier-Haack Formylation of 1-(4-Methoxybenzyl)-1H-pyrrole

Issue 3: Low Yield of this compound

Potential Cause Troubleshooting & Optimization
Inactive Vilsmeier Reagent - The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous DMF and fresh phosphorus oxychloride. Prepare the reagent at a low temperature (0-5 °C) and use it immediately.
Suboptimal Reaction Temperature - The formylation of electron-rich pyrroles is typically exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of the pyrrole substrate to the Vilsmeier reagent to prevent side reactions and decomposition. After the initial addition, the reaction may require warming to room temperature or gentle heating to proceed to completion.[1]
Product Decomposition During Work-up - The iminium salt intermediate must be hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice-water, followed by neutralization with a base (e.g., sodium acetate or sodium carbonate).[2] Insufficient neutralization can lead to product degradation.[2]

Issue 4: Formation of Di-formylated or Isomeric Byproducts

Potential Cause Troubleshooting & Optimization
Excess Vilsmeier Reagent - Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole substrate) to minimize the formation of di-formylated products.
Reaction Temperature Too High - Elevated temperatures can lead to a loss of regioselectivity and the formation of the thermodynamically more stable 3-formyl isomer. Maintain strict temperature control throughout the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the active electrophile formed?

A1: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heterocyclic compounds. The active electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][3]

Q2: What are the key safety precautions for a Vilsmeier-Haack reaction?

A2: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with water or ice is highly exothermic and must be done slowly and cautiously in an ice bath.

Q3: How can I monitor the progress of the formylation reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting 1-(4-methoxybenzyl)-1H-pyrrole spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q4: What is a typical purification method for this compound?

A4: After aqueous work-up, the crude product is often an oil or a solid. Purification is typically achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.[2]

III. Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting solution of the pyrrolide anion back to 0 °C. Add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(4-methoxybenzyl)-1H-pyrrole.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Add a solution of sodium acetate or sodium carbonate until the mixture is neutral or slightly basic (pH 7-8). Stir for 30 minutes.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

IV. Data Presentation

Table 1: Optimized Reaction Conditions for N-Alkylation of Pyrrole

ParameterCondition
Pyrrole:Base:Alkyl Halide Ratio 1 : 1.1 : 1.05
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 75-85%

Table 2: Optimized Reaction Conditions for Vilsmeier-Haack Formylation

ParameterCondition
Substrate:POCl₃:DMF Ratio 1 : 1.2 : 3
Solvent Anhydrous DMF
Temperature 0 °C to 50 °C
Reaction Time 2-4 hours
Typical Yield 60-70%

V. Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole N_Alkylated_Pyrrole 1-(4-Methoxybenzyl) -1H-pyrrole Pyrrole->N_Alkylated_Pyrrole NaH, DMF 4-Methoxybenzyl_Chloride 4-Methoxybenzyl_Chloride 4-Methoxybenzyl_Chloride->N_Alkylated_Pyrrole Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Final_Product 1-(4-Methoxy-benzyl)-1H -pyrrole-2-carbaldehyde Vilsmeier_Reagent->Final_Product N_Alkylated_Pyrrole_ref->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield? Check_Step Which Step? Start->Check_Step Alkylation_Issues N-Alkylation Issues Check_Step->Alkylation_Issues Step 1 Formylation_Issues Formylation Issues Check_Step->Formylation_Issues Step 2 Alkylation_Troubleshooting Check Base Activity Ensure Anhydrous Conditions Optimize Temperature/Time Alkylation_Issues->Alkylation_Troubleshooting Formylation_Troubleshooting Check Vilsmeier Reagent Prep Control Temperature Ensure Proper Work-up Formylation_Issues->Formylation_Troubleshooting Resolution Yield Improved Alkylation_Troubleshooting->Resolution Formylation_Troubleshooting->Resolution

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of N-Substituted Pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted pyrrole-2-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-substituted pyrrole-2-carbaldehydes?

The most widely used method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as an N-substituted pyrrole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2]

Q2: What are the main challenges encountered during the Vilsmeier-Haack formylation of N-substituted pyrroles?

Common challenges include low yields, formation of side products (such as β-formylated isomers or polymeric materials), and difficulties in product isolation and purification.[1][3] Reaction conditions such as temperature, reaction time, and the nature of the N-substituent can significantly impact the outcome.[1][4]

Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

Yes, several alternative methods exist. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and robust method for forming the N-substituted pyrrole ring, which can then be formylated.[3][5] Another modern approach is the de novo synthesis from aryl methyl ketones, arylamines, and acetoacetate esters via an oxidative annulation process.[6][7]

Q4: How does the N-substituent on the pyrrole ring affect the formylation reaction?

The nature of the N-substituent plays a crucial role in the regioselectivity and yield of the Vilsmeier-Haack reaction. Steric hindrance from bulky N-substituents can favor the formation of the β-formylated product over the desired α-isomer (2-carbaldehyde).[4][8] Electronic effects of the substituent also influence the reactivity of the pyrrole ring.[4][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired N-substituted Pyrrole-2-carbaldehyde
Potential Cause Troubleshooting Step Explanation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. For less reactive pyrroles, a larger excess of the Vilsmeier reagent may be necessary.[1]The reactivity of the pyrrole ring can be influenced by the N-substituent. Electron-withdrawing groups can deactivate the ring, requiring more forcing conditions.
Decomposition of Product or Reagents Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use fresh, high-purity reagents, especially POCl₃ and DMF.[1] The Vilsmeier reagent is moisture-sensitive and should be prepared at low temperatures (0-5 °C) and used immediately.[1]The Vilsmeier reagent and the product can be sensitive to moisture and elevated temperatures, leading to decomposition and the formation of tarry residues.
Suboptimal Reaction Temperature The optimal temperature depends on the substrate's reactivity. For highly reactive pyrroles, the reaction can be run at 0 °C to room temperature. For less reactive substrates, heating might be required (e.g., 70-80 °C).[1][9]An incorrect temperature can lead to either an incomplete reaction (if too low) or increased side product formation and decomposition (if too high).
Inefficient Work-up The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). If an emulsion forms, adding brine can help break it.[1]Improper work-up can lead to significant loss of the desired product.
Issue 2: Formation of Significant Side Products
Side Product Identification Prevention
β-Formylated Isomer (3-carbaldehyde) Can be identified by NMR spectroscopy. The coupling constants of the pyrrole ring protons will differ from the 2-substituted product.The formation of the β-isomer is often promoted by sterically bulky N-substituents.[4] If possible, using a smaller N-substituent can improve selectivity for the α-position.
Polymeric/Tarry Material A dark, insoluble residue forms in the reaction flask.This is often due to overheating or the presence of impurities. Maintain strict temperature control and use purified, anhydrous reagents and solvents.[1]
Di-formylated Products Can be detected by mass spectrometry (higher molecular weight) and NMR (fewer aromatic protons).Use of a large excess of the Vilsmeier reagent can lead to multiple formylations. Optimize the stoichiometry of the reagents.[1]

Quantitative Data

The yield of N-substituted pyrrole-2-carbaldehydes is highly dependent on the reaction conditions and the nature of the N-substituent.

Table 1: Influence of N-Substituent on the Yield of Vilsmeier-Haack Formylation

N-SubstituentReaction ConditionsYield (%)Reference
MethylPOCl₃, DMF, 0 °C to RTGood to Excellent[10]
EthylPOCl₃, DMF, 0 °C to RTGood to Excellent[10]
IsopropylPOCl₃, DMF, 0 °C to RTGood to Excellent[10]
t-ButylPOCl₃, DMF, 0 °C to RTPredominantly β-isomer[4]
PhenylPOCl₃, DMF, RefluxHigh[10]
BenzylPOCl₃, DMF, 60 °C, 45 min97%[5]
4-ChlorophenylPOCl₃, DMF, 60 °C, 45 min87%[5]
3,5-bis(Trifluoromethyl)benzylPOCl₃, DMF, 60 °C, 45 min91%[5]

Table 2: Comparison of Different Formylation Reagents for N-Phenylpyrrole

Reagent SystemReaction ConditionsYield (%)Reference
POCl₃, DMFRefluxHigh (not specified)[10]
Dichloromethyl methyl ether, SnCl₄Not specifiedNot specified[10]
Formic acid, Acetic anhydride, Silica gelMicrowave irradiationGood to Excellent[10]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride (or another suitable solvent)

  • Sodium acetate trihydrate

  • Dichloromethane or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous DMF.

  • Cool the flask in an ice bath and slowly add POCl₃ dropwise, maintaining the internal temperature between 10-20 °C.

  • Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Cool the mixture again in an ice bath and add ethylene dichloride.

  • Add a solution of N-phenylpyrrole in ethylene dichloride dropwise over 1 hour, keeping the temperature below 5 °C.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the reaction mixture and carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[11]

Protocol 2: De Novo Synthesis of a Polysubstituted Pyrrole-2-carbaldehyde

This method provides a route to highly substituted pyrrole-2-carbaldehydes.

Materials:

  • Aryl methyl ketone

  • Arylamine

  • Acetoacetate ester

  • Copper(II) chloride (CuCl₂)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen balloon

Procedure:

  • In a reaction vessel, combine the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol) in DMSO (4 mL).

  • Fit the vessel with an oxygen balloon.

  • Stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting materials are consumed, quench the reaction with a saturated aqueous solution.

  • Extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.[6][7]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt N_Pyrrole N-Substituted Pyrrole N_Pyrrole->Iminium_Salt Electrophilic Attack Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Purification Purification (Chromatography/ Recrystallization) Hydrolysis->Purification Product N-Substituted Pyrrole-2-carbaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Guide Low_Yield Low Yield Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Decomposition Decomposition Low_Yield->Decomposition Workup_Loss Work-up Loss Low_Yield->Workup_Loss Side_Products Side Products Beta_Isomer β-Isomer Formation Side_Products->Beta_Isomer Polymerization Polymerization Side_Products->Polymerization Increase_Temp_Time Increase Temp/Time/ Reagent Excess Incomplete_Rxn->Increase_Temp_Time Anhydrous_Conditions Use Anhydrous Conditions & Pure Reagents Decomposition->Anhydrous_Conditions Control_Temperature Strict Temperature Control Decomposition->Control_Temperature Thorough_Extraction Thorough Extraction Workup_Loss->Thorough_Extraction Smaller_N_Substituent Use Smaller N-Substituent Beta_Isomer->Smaller_N_Substituent Polymerization->Control_Temperature

References

Technical Support Center: Purification of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, such as the Vilsmeier-Haack formylation of N-(4-methoxybenzyl)pyrrole, common impurities may include:

  • Unreacted starting materials: N-(4-methoxybenzyl)pyrrole and residual Vilsmeier reagent components (e.g., phosphorus oxychloride, dimethylformamide).

  • By-products: Oxidation of the aldehyde to the corresponding carboxylic acid can occur, especially upon prolonged exposure to air. Polymerization of the pyrrole ring, often resulting in colored tars, can be initiated by acidic conditions or light.

  • Positional isomers: Small amounts of 3-formylated pyrrole may be present.

  • Solvent residues: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes).

Q2: My purified product is a yellow to brown oil/solid, but I expect a lighter color. What is the cause and how can I fix it?

A2: Discoloration is a frequent issue when working with pyrrole derivatives and can be attributed to several factors:

  • Oxidation: Pyrrole-2-carbaldehydes are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Residual Acid: Trace amounts of acid from the synthesis can catalyze polymerization, forming highly colored, high-molecular-weight by-products.

  • Highly Conjugated Impurities: The synthesis may produce small quantities of intensely colored, conjugated side products.

To address this, consider the following troubleshooting steps:

  • Charcoal Treatment: Before the final purification step, dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities.[1]

  • Inert Atmosphere: Perform purification steps, especially chromatography and solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Minimize Light Exposure: Protect the compound from light by using amber glassware or wrapping flasks in aluminum foil.

Q3: During column chromatography, my product is streaking or tailing, leading to poor separation. What can I do?

A3: Streaking or tailing on silica gel is often due to the interaction of the slightly polar pyrrole derivative with the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a weak base, such as triethylamine or pyridine, into your eluent system.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use Deactivated Silica Gel: You can prepare deactivated silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To induce crystallization:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Solvent System Modification: The chosen solvent may not be ideal. Experiment with different solvent systems, including mixed solvents.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the product from a close-running impurity. Inappropriate solvent system polarity.Optimize the eluent system using thin-layer chromatography (TLC). A solvent system that gives the target compound an Rf value of 0.2-0.3 is often a good starting point.
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3]
Product appears to be decomposing on the column. The silica gel is too acidic.Add a basic modifier (0.1-1% triethylamine) to the eluent.[1]
The compound is sensitive to prolonged exposure to the stationary phase.Use flash column chromatography to minimize the purification time.
Low recovery of the product from the column. The product is highly adsorbed to the silica gel.Increase the polarity of the eluent. If the product still does not elute, consider using a different stationary phase like alumina.
The product is co-eluting with a non-UV active impurity.Monitor fractions by TLC and stain with a visualizing agent (e.g., potassium permanganate) to detect non-UV active compounds.
Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]
There are insoluble impurities present.Perform a hot filtration to remove the insoluble material before allowing the solution to cool.[5]
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask or adding a seed crystal.[6]
The yield is very low. Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
The product has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor.
The recrystallized product is still impure. The cooling was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The impurities have similar solubility to the product.A second recrystallization may be necessary, or an alternative purification method like column chromatography should be considered.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Typical Yield (%) Achievable Purity (%) Advantages Disadvantages
Flash Column Chromatography 40 - 8095 - 99Effective for separating compounds with different polarities.Can be time-consuming; potential for product loss on the column.[1]
Single-Solvent Recrystallization 60 - 90>98Simple and cost-effective; good for removing small amounts of impurities.Highly dependent on finding a suitable solvent; may not be effective for complex mixtures.[1]
Mixed-Solvent Recrystallization 50 - 85>99Allows for fine-tuning of solubility for compounds that are difficult to recrystallize from a single solvent.More complex to optimize the solvent ratio.

Experimental Protocols

Protocol 1: Purification by Gradient Flash Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using a gradient elution system.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate starting solvent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The polarity should be adjusted so that the product has an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial, less polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). A typical gradient for a related compound is from 95:5 to 90:10 hexane-ethyl acetate.[8]

    • If streaking is observed, add 0.1-1% triethylamine to the eluent.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound. The ideal solvent or solvent pair should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst purity_check Purity & Yield Assessment col_chrom->purity_check recryst->purity_check end Pure Product purity_check->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product issue Identify Purification Issue start->issue color Colored Product issue->color Discoloration streaking Streaking in Chromatography issue->streaking Poor Separation oiling Oiling Out in Recrystallization issue->oiling No Crystals charcoal Charcoal Treatment color->charcoal inert_atm Use Inert Atmosphere color->inert_atm base_modifier Add Basic Modifier to Eluent streaking->base_modifier deactivated_silica Use Deactivated Silica streaking->deactivated_silica slow_cool Slow Cooling oiling->slow_cool scratch Scratch Flask / Add Seed Crystal oiling->scratch

Caption: Troubleshooting decision tree for common purification challenges.

References

Troubleshooting side reactions in the Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The accepted mechanism involves several key steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1][2]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[3]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[2]

Q2: My reaction is yielding a significant amount of a major byproduct. What is it likely to be and how can I prevent its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This side reaction occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration independently of the amine. To minimize furan formation, consider the following strategies:

  • Control Acidity: Excessively acidic conditions (pH < 3) favor the formation of furan byproducts.[4] The use of a weak acid, such as acetic acid, can accelerate the desired pyrrole synthesis without promoting significant furan formation.[4]

  • Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway over the competing furan synthesis.[1]

Q3: My reaction is sluggish or resulting in a low yield. What are the common culprits?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times, especially in the presence of strong acids, can lead to the degradation of starting materials or the product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: While acid catalysis is generally beneficial, the choice and concentration are critical. Strong acids can promote side reactions.[4] Experimenting with milder Brønsted or Lewis acids may be advantageous.

  • Purification Losses: The synthesized pyrrole may be difficult to isolate and purify, leading to an apparent low yield.[1]

Q4: The crude product of my reaction is a dark, tarry substance that is difficult to work with. What is causing this?

The formation of a dark, tarry mixture often indicates polymerization of the starting materials or the pyrrole product itself. This is typically promoted by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following adjustments:

  • Lower the Reaction Temperature: Reducing the temperature can slow down the polymerization process.

  • Use a Milder Catalyst: Switching to a weaker acid catalyst or even running the reaction under neutral conditions can prevent the degradation that leads to tar formation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation Unreactive starting materials (e.g., electron-poor amine, sterically hindered diketone).[1]Increase reaction temperature and/or time. Consider using a more reactive amine or a less hindered diketone if possible.
Inappropriate catalyst or catalyst concentration.Screen different Brønsted or Lewis acid catalysts. Optimize the catalyst loading.
Major Furan Byproduct Reaction is too acidic (pH < 3).[4]Use a weaker acid (e.g., acetic acid) or reduce the amount of strong acid. Ensure the pH is above 3.
Insufficient amount of amine.Use a molar excess of the amine relative to the 1,4-dicarbonyl compound.[1]
Formation of Tarry/Polymeric Material Reaction temperature is too high.[1]Reduce the reaction temperature. Monitor the reaction closely to avoid prolonged heating after completion.
Reaction conditions are too acidic.[1]Use a milder acid catalyst or consider a catalyst-free approach.
Reaction Stalls Before Completion Insufficient catalyst activity.Increase the catalyst loading or switch to a more effective catalyst for the specific substrates.
Reversibility of an intermediate step.Consider removing water as it forms, for example, by using a Dean-Stark apparatus, if compatible with the reaction conditions.

Quantitative Data on Catalyst Performance

The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles from 2,5-hexanedione and aniline.

CatalystTime (min)Yield (%)Reference
ZrOCl₂·8H₂O597[5]
Sc(OTf)₃3095[5]
TSA6084[5]
Bi(NO₃)₃·5H₂O60095[5]
Zr(KPO₄)₂12078[5]
Saccharin3086[5]
Citric Acid3071[5]
Acetic Acid3036[5]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic approach to the Paal-Knorr synthesis using conventional heating.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and 2,5-hexanedione (1.0 eq) in methanol.

  • Add a catalytic amount (e.g., 1 drop) of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the crystals by vacuum filtration and wash them with cold water.[1]

  • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide

This protocol offers a more rapid and often higher-yielding approach using microwave irradiation.[6]

Materials:

  • 1,4-Diketone precursor

  • Primary amine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone (1.0 eq) in ethanol.

  • Add glacial acetic acid and the primary amine (3 equivalents) to the vial.[7]

  • Seal the microwave vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[7] The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired product.[7]

Visualizations

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Diketone 1,4-Dicarbonyl Hemiaminal Hemiaminal Diketone->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2 H₂O (Dehydration)

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Competing_Pathways cluster_pyrrole Desired Pathway cluster_furan Side Reaction Start 1,4-Dicarbonyl + Amine Pyrrole Pyrrole Synthesis Start->Pyrrole Furan Furan Synthesis Start->Furan Conditions_P Weakly Acidic (pH > 3) Excess Amine Conditions_P->Pyrrole Favors Conditions_F Strongly Acidic (pH < 3) Conditions_F->Furan Favors

Caption: Competing reaction pathways in the Paal-Knorr synthesis.

Troubleshooting_Workflow Start Paal-Knorr Reaction Issues Low_Yield Low Yield? Start->Low_Yield Byproduct Major Byproduct? Low_Yield->Byproduct No Check_Reagents Check Reagent Reactivity (Steric/Electronic Effects) Low_Yield->Check_Reagents Yes Tarry Tarry Mixture? Byproduct->Tarry No Furan Likely Furan Byproduct->Furan Yes Polymerization Likely Polymerization Tarry->Polymerization Yes Success Improved Synthesis Tarry->Success No, other issue Optimize_Conditions Increase Temp/Time Moderately Check_Reagents->Optimize_Conditions Optimize_Catalyst Optimize Catalyst Choice/Loading Optimize_Conditions->Optimize_Catalyst Optimize_Catalyst->Success Decrease_Acidity Decrease Acidity (pH > 3) Furan->Decrease_Acidity Excess_Amine Use Excess Amine Decrease_Acidity->Excess_Amine Excess_Amine->Success Lower_Temp Lower Temperature Polymerization->Lower_Temp Milder_Catalyst Use Milder Catalyst Lower_Temp->Milder_Catalyst Milder_Catalyst->Success

Caption: A workflow for troubleshooting common Paal-Knorr synthesis issues.

References

Technical Support Center: Purifying Pyrrole Aldehydes via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrrole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on column chromatography protocols and to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of pyrrole aldehydes in a question-and-answer format.

Question: My pyrrole aldehyde is streaking or tailing on the silica gel column, leading to poor separation. What can I do?

Answer: Streaking and tailing are common when purifying polar compounds like pyrrole aldehydes on silica gel. This is often due to strong interactions between the aldehyde and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Modify the Solvent System:

    • Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly. This can help to elute the compound in a tighter band.

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent (typically 0.1-1%).

  • Change the Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying compounds that are sensitive to acid.

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Check for Compound Stability: Some pyrrole aldehydes may degrade on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have formed.

Question: My pyrrole aldehyde is not eluting from the silica gel column, even with a highly polar solvent system. What is the issue?

Answer: This indicates a very strong interaction between your compound and the silica gel.

Troubleshooting Steps:

  • Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol.

  • Use Additives: For highly polar compounds, adding a small percentage of ammonium hydroxide to the eluent can help to displace the compound from the silica gel.

Question: The fractions containing my pyrrole aldehyde are colored, but the pure compound should be colorless. How can I remove the color?

Answer: The color may be due to the formation of highly conjugated byproducts during synthesis or degradation on the column.

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures.

  • Charcoal Treatment: Before the final purification step, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. Be aware that this may reduce your overall yield.

  • Re-purification: A second column chromatography or recrystallization may be necessary to remove the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a pyrrole aldehyde?

A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The ratio is best determined by thin-layer chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.4 for your target compound.

Q2: How do I perform a Thin-Layer Chromatography (TLC) analysis to determine the right solvent system?

Dissolve a small amount of your crude product in a suitable solvent. Spot it on a silica gel TLC plate and place the plate in a developing chamber containing your chosen solvent mixture. Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent. The ideal solvent system will give good separation between your desired compound and impurities, with the Rf of your product in the 0.2-0.4 range.

Q3: What are the best loading techniques for column chromatography of pyrrole aldehydes?

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load the solution onto the top of the silica bed.

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: Can I use an alcohol like methanol in my eluent?

Using alcohol-based solvents should be done with caution. Silica gel can act as a mild acid catalyst, and in the presence of an alcohol, your aldehyde may form an acetal or hemiacetal, complicating the purification. If high polarity is needed, a dichloromethane/methanol system can be used, but it's advisable to monitor for any reactions.

Data Presentation

Table 1: Representative TLC Data for Pyrrole Derivatives

This table provides examples of Rf values for some pyrrole derivatives in common solvent systems. This data can serve as a starting point for developing your own separation method.

CompoundSolvent System (v/v)Rf Value
2-Methyl-5-phenyl-1H-pyrrolePetroleum Ether : Diethyl Ether (19:1)0.26[1]
2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePetroleum Ether : Ethyl Acetate (19:1)0.23[1]
2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePetroleum Ether : Ethyl Acetate (19:1)0.38[1]
3-benzoyl-4-((E)-4-(dimethylamino) styryl)-1H-pyrrole derivativen-hexane : ethyl acetate (2:1)0.45
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrroleEthyl Acetate : n-hexane (1:20)Not specified, used as eluent[2]
1-Benzyl-2,5-dimethyl-1H-pyrroleNot specified, purified by columnNot specified[2]

Experimental Protocols

Detailed Methodology for Silica Gel Column Chromatography of a Pyrrole Aldehyde

This protocol provides a general procedure that should be optimized based on the specific properties of your pyrrole aldehyde.

1. Materials:

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexanes, ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

2. Preparation of the Column:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Add another thin layer of sand on top of the silica gel.

  • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude pyrrole aldehyde in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve your crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.

4. Elution:

  • Carefully add your eluting solvent to the top of the column.

  • Begin collecting fractions.

  • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Monitor the fractions by TLC to identify which ones contain your purified pyrrole aldehyde.

5. Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain your purified pyrrole aldehyde.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification problem Problem Encountered During Column Chromatography start->problem streaking Streaking or Tailing of Compound problem->streaking Tailing? no_elution Compound Not Eluting problem->no_elution Stuck at origin? poor_separation Poor Separation of Spots problem->poor_separation Overlapping spots? decomposition Compound Decomposition problem->decomposition New spots on TLC? add_base Add Basic Modifier (e.g., 0.5% Et3N) streaking->add_base change_stationary_phase Change Stationary Phase (e.g., Alumina) streaking->change_stationary_phase no_elution->change_stationary_phase increase_polarity Increase Eluent Polarity Drastically (e.g., DCM/MeOH) no_elution->increase_polarity optimize_solvent Re-optimize Solvent System via TLC for Better ΔRf poor_separation->optimize_solvent decomposition->change_stationary_phase deactivate_silica Use Deactivated Silica Gel decomposition->deactivate_silica end Successful Purification add_base->end change_stationary_phase->end increase_polarity->end optimize_solvent->end deactivate_silica->end

Caption: Troubleshooting workflow for pyrrole aldehyde column chromatography.

References

Preventing polymerization of pyrrole compounds during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of pyrrole compounds during your chemical reactions. Pyrrole's inherent reactivity, while advantageous for forming complex molecules, can also lead to the formation of insoluble, dark-colored polymers, complicating purification and reducing yields. This guide offers practical solutions to mitigate these challenges.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions involving pyrrole and its derivatives.

Issue 1: Formation of a Dark, Tarry Substance in the Reaction Mixture

  • Q1: My reaction has produced a dark, intractable tar instead of the desired product. What is the likely cause?

    • A: The formation of a dark, tarry substance is a common indicator of pyrrole polymerization.[1] This is often triggered by excessively high temperatures or highly acidic conditions.[1] Pyrroles are sensitive to strong acids and can easily polymerize.[2][3]

  • Q2: How can I prevent the formation of this tarry byproduct?

    • A: To mitigate polymerization, consider the following adjustments to your reaction conditions:

      • Lower the reaction temperature: Running the reaction at a moderate or even sub-ambient temperature can significantly slow down the rate of polymerization.[1]

      • Use a milder acid catalyst: If your reaction requires an acid catalyst, opt for a weaker acid or use a catalytic amount of a stronger acid. Neutral or weakly acidic conditions are often preferable.[1]

      • Control pH: For reactions like the Paal-Knorr synthesis, maintaining a pH above 3 is crucial to avoid side reactions, including polymerization.[1]

Issue 2: Low Yield and Complex Product Mixture

  • Q3: I'm getting a very low yield of my desired pyrrole derivative, and the crude product is a complex mixture. What could be the problem?

    • A: Low yields and complex mixtures can stem from several factors beyond polymerization, although it is often a contributing factor. Other potential causes include:

      • Purity of starting materials: Impurities can initiate unwanted side reactions. Always use freshly purified reagents.[4]

      • Reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.[4]

      • Presence of oxidants: Pyrrole is susceptible to oxidation, which can lead to polymerization.[5] Avoid unintentional exposure to air (oxygen) and other oxidizing agents. Storing pyrrole under an inert atmosphere like nitrogen or argon is recommended.[6]

  • Q4: What are the first troubleshooting steps I should take to improve my yield and simplify the product mixture?

    • A: Start by addressing the most common culprits for pyrrole's instability:

      • Degas your solvent: Removing dissolved oxygen from your solvent can help prevent oxidative polymerization.

      • Run the reaction under an inert atmosphere: Using nitrogen or argon can protect the reaction from atmospheric oxygen.[6]

      • Re-evaluate your reaction temperature: Try running the reaction at a lower temperature to see if it reduces byproduct formation.

Issue 3: Spontaneous Polymerization During Storage

  • Q5: My bottle of pyrrole has darkened over time and appears viscous. Has it polymerized?

    • A: Yes, the darkening and increase in viscosity are signs of spontaneous polymerization.[6] Pyrrole is known to be unstable upon exposure to air and light.[2]

  • Q6: How can I properly store pyrrole to prevent this from happening?

    • A: To ensure the longevity of your pyrrole, follow these storage recommendations:

      • Store under an inert atmosphere: Displace the air in the container with nitrogen or argon.[6]

      • Refrigerate or freeze: Storing at low temperatures (0-6°C or even -80°C) significantly slows down the polymerization process.[6]

      • Protect from light: Store the container in a dark place or use an amber bottle.

      • Use a desiccant: Storing the container in a larger vessel with a desiccant can help keep it dry, which also helps prevent degradation.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data to help you select the optimal conditions to prevent pyrrole polymerization.

Table 1: Recommended Temperature Ranges for Pyrrole Reactions

Reaction TypeRecommended Temperature Range (°C)Notes
General Synthesis10 - 30Optimum range for minimizing polymerization while allowing for reasonable reaction rates.[7]
Paal-Knorr SynthesisRoom Temperature to 60Higher temperatures can be used for short reaction times, but lower temperatures are generally safer to avoid polymerization.[1]
N-Alkoxycarbonyl Pyrrole SynthesisReflux (e.g., 110 in AcOH)The use of a protecting group allows for higher temperatures.[8]
Distillation30 - 40 (at 1-2 mbar)Vacuum distillation is necessary to lower the boiling point and prevent polymerization at its normal boiling point of 131°C.[9]

Table 2: Influence of pH on Pyrrole Stability and Reactivity

pH RangeEffect on PyrroleRecommendation
< 3Promotes polymerization and furan byproduct formation in Paal-Knorr synthesis.[1]Avoid strongly acidic conditions unless a protecting group is used.
3 - 7Generally stable. Weakly acidic to neutral conditions are ideal for many reactions.Optimal range for many pyrrole syntheses to balance reactivity and stability.
> 7Can interfere with electropolymerization.[10]Use with caution, depending on the specific reaction.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at preventing pyrrole polymerization.

Protocol 1: N-Alkoxycarbonyl Protection of Pyrrole

This protocol describes a general procedure for the synthesis of N-alkoxycarbonyl pyrroles, which are more stable and less prone to polymerization.[8]

Materials:

  • Carbamate (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Acetic Acid (AcOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

Procedure:

  • Add the carbamate (4 mmol, 1.0 equiv) and 2,5-dimethoxytetrahydrofuran (0.63 mL, 4.4 mmol, 1.1 equiv) to a flask and purge with nitrogen.[8]

  • Add acetic acid (2.2 mL) and heat the reaction to reflux (110 °C).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (50 mL).

  • Wash the organic layer with saturated sodium carbonate solution (2 x 50 mL) and then with brine (50 mL).[8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the N-alkoxycarbonyl pyrrole.

Protocol 2: General Procedure for Paal-Knorr Pyrrole Synthesis with Reduced Polymerization Risk

This protocol provides a general method for the Paal-Knorr synthesis, emphasizing conditions that minimize polymerization.[1]

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary Amine (1.0-1.2 eq)

  • Methanol

  • Catalytic amount of a mild acid (e.g., a single drop of concentrated HCl for a 2 mmol scale reaction)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol.[1]

  • Add a catalytic amount of a mild acid.

  • Stir the mixture at a moderate temperature (e.g., 60°C) and monitor the reaction by TLC.[1] The reaction is often complete within 5-30 minutes.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Pyrrole Polymerization

G Troubleshooting Pyrrole Polymerization start Reaction produces dark, tarry substance check_temp Is the reaction temperature high? start->check_temp check_acid Are strongly acidic conditions used? check_temp->check_acid No lower_temp Lower reaction temperature check_temp->lower_temp Yes check_oxidants Is the reaction exposed to air/oxidants? check_acid->check_oxidants No use_mild_acid Use milder acid or neutral conditions check_acid->use_mild_acid Yes inert_atmosphere Use inert atmosphere (N2 or Ar) check_oxidants->inert_atmosphere Yes use_protection Consider N-protection of pyrrole check_oxidants->use_protection No end Polymerization Minimized lower_temp->end use_mild_acid->end inert_atmosphere->end use_protection->end G Preventative Strategies for Pyrrole Polymerization cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrates cluster_strategy Chemical Strategy temp Temperature Control (Lower is better) goal Successful Pyrrole Synthesis (Minimized Polymerization) temp->goal ph pH Control (Neutral/Weakly Acidic) ph->goal atmosphere Inert Atmosphere (N2 or Argon) atmosphere->goal pure_reagents High Purity Starting Materials pure_reagents->goal mild_catalyst Mild Catalysts mild_catalyst->goal protection N-Protecting Groups (e.g., -SO2R, -COOR) protection->goal

References

Overcoming low yields in the formylation of N-substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the formylation of N-substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the formylation of N-substituted pyrroles, particularly focusing on overcoming low yields.

Problem 1: Low to no conversion of the starting N-substituted pyrrole.

Potential Cause Recommended Solution
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and can decompose.Ensure that DMF is anhydrous and POCl₃ is fresh. Prepare the Vilsmeier reagent in situ just before use. The reagent should be prepared at low temperatures (typically 0-5 °C) to prevent decomposition.[1][2]
Insufficient Electrophilicity of the Vilsmeier Reagent: For less reactive (electron-poor) N-substituted pyrroles, the standard Vilsmeier reagent may not be electrophilic enough.Consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate a more reactive Vilsmeier reagent.[3] Alternatively, a different formylation method, such as the Riecke formylation, might be more effective.[1]
Low Reaction Temperature: The reaction temperature may be too low for the activation energy barrier to be overcome, especially with deactivated pyrroles.Gradually increase the reaction temperature. While the Vilsmeier reagent is formed at low temperatures, the formylation reaction itself may require heating. Temperatures can range from room temperature up to 80 °C or higher, depending on the substrate's reactivity.[2][4][5]
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.DMF can often serve as both the reagent and the solvent.[2] In other cases, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are used.[6] Ensure the solvent is anhydrous.

Problem 2: Formation of multiple products, including diformylated and/or regioisomers.

Potential Cause Recommended Solution
High Reactivity of the Pyrrole Ring: Electron-rich N-substituted pyrroles can be highly reactive, leading to multiple formylations.Use a stoichiometric amount of the Vilsmeier reagent. Reducing the equivalents of the formylating agent can help to minimize diformylation. Monitor the reaction closely using TLC to stop it once the desired mono-formylated product is predominantly formed.
Steric and Electronic Effects of the N-substituent: The nature of the N-substituent influences the regioselectivity of the formylation. Bulky N-substituents can favor formylation at the less hindered C3 position over the electronically favored C2 position.[7]The ratio of α- to β-formylated products is primarily controlled by steric factors.[7] If a specific regioisomer is desired, modification of the N-substituent's size may be necessary. For N-arylpyrroles, electronic effects of substituents on the aryl ring are generally inductive and have a smaller impact on regioselectivity.[7]
Reaction Temperature Too High: Elevated temperatures can sometimes lead to decreased selectivity and the formation of byproducts.Optimize the reaction temperature. Start with milder conditions and only increase the temperature if the reaction is not proceeding.

Problem 3: Decomposition of starting material or product.

Potential Cause Recommended Solution
Harsh Reaction Conditions: The acidic nature of the Vilsmeier-Haack reaction can lead to the degradation of sensitive N-substituted pyrroles.Consider using a milder formylation method, such as the Riecke formylation, which utilizes a Lewis acid like TiCl₄ or SnCl₄ with dichloromethyl methyl ether and can be performed at lower temperatures.[1]
Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can result in the decomposition of the desired product.Monitor the reaction progress by TLC. Once the starting material is consumed and the desired product is formed, quench the reaction promptly.
Runaway Reaction: The formation of the Vilsmeier reagent is exothermic and can lead to a runaway reaction if not properly controlled, causing decomposition.[5]Ensure slow, dropwise addition of POCl₃ to DMF with efficient stirring and cooling in an ice bath.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for a Vilsmeier-Haack formylation of an N-substituted pyrrole?

A1: A common starting point is to use 1.0 equivalent of the N-substituted pyrrole with 1.1 to 1.5 equivalents of POCl₃ and a larger excess of DMF, which can also serve as the solvent.[8] However, for highly reactive pyrroles, it may be necessary to reduce the equivalents of the Vilsmeier reagent to avoid diformylation. Conversely, for less reactive substrates, an increase in the equivalents of the Vilsmeier reagent (e.g., up to 10 equivalents of POCl₃) has been shown to improve yields in some cases for other heterocycles.[4][9]

Q2: How do I know if the Vilsmeier reagent has formed correctly?

A2: The Vilsmeier reagent, a chloroiminium salt, is typically a colorless to pale yellow or orange solid or can be a viscous liquid.[10] Its formation from POCl₃ and DMF is exothermic. The color can sometimes be attributed to minor impurities in the starting materials.[10]

Q3: My N-substituted pyrrole has an electron-withdrawing group. Why is the yield so low and how can I improve it?

A3: Electron-withdrawing groups on the N-substituent or the pyrrole ring decrease the nucleophilicity of the pyrrole, making it less reactive towards the electrophilic Vilsmeier reagent.[6] To improve the yield, you can try several strategies:

  • Increase the reaction temperature to provide more energy to overcome the activation barrier.[4][9]

  • Use a more reactive formylating agent by preparing the Vilsmeier reagent with oxalyl chloride or thionyl chloride instead of POCl₃.

  • Switch to a different formylation method, such as the Riecke formylation, which may be more effective for electron-deficient substrates.[1]

Q4: What is the difference in reactivity between N-alkyl and N-aryl pyrroles in formylation?

A4: Generally, N-alkyl-substituted pyrroles are more reactive towards electrophilic aromatic substitution than unsubstituted pyrroles.[11] The electron-donating nature of the alkyl group increases the electron density of the pyrrole ring. N-aryl pyrroles are also reactive, and the electronic properties of the aryl substituent can have a minor influence on the reactivity and regioselectivity of the formylation.[7]

Q5: How should I work up the Vilsmeier-Haack reaction?

A5: The reaction is typically quenched by pouring the reaction mixture into ice-water. The intermediate iminium salt is then hydrolyzed to the aldehyde by adding a base, such as an aqueous solution of sodium hydroxide or sodium acetate, to adjust the pH to 8-9.[1][3] The product can then be extracted with an organic solvent.

Quantitative Data Presentation

The yield of the formylation of N-substituted pyrroles is highly dependent on the substrate, reagents, and reaction conditions. The following tables provide a summary of reported yields for different methods.

Table 1: Yields for Vilsmeier-Haack Formylation of N-Substituted Pyrroles

N-Substituted PyrroleReagent SystemReaction ConditionsYield (%)
N-PhenylpyrrolePOCl₃, DMFRefluxHigh (not specified)[1]
N-AlkylpyrrolePOCl₃, DMF0 °C to RTGood to Excellent[1]
Substituted PyrroleMicrowave accelerated Vilsmeier reagentIce-bath for 45 min, then 100 °C in microwave for 14 minGood to Excellent[4][9]
N-vinylpyrrolePOCl₃, DMF in 1,2-dichloroethane-78 °C to RT, 3 hNot specified, but procedure is detailed[3]

Table 2: Yields for Alternative Formylation Methods

N-Substituted PyrroleReagent SystemReaction ConditionsYield (%)
1H-Pyrrole-2-carboxylatesDichloromethyl Alkyl EtherNot specifiedNearly quantitative[1]
N-Substituted PyrrolesFormic acid, Acetic anhydride, Silica gelMicrowave irradiationGood to Excellent[1]
Aromatic Amines (for comparison)Formic acid, Acetic anhydride-20 °C97-100%[1]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Pyrrole

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, used in excess as solvent) cooled in an ice bath (0-5 °C), add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Slowly add the N-substituted pyrrole (1.0 equivalent) to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing crushed ice and water.

  • Basify the aqueous solution to a pH of 8-9 by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate.

  • Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Riecke Formylation of an N-Substituted Pyrrole

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted pyrrole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath (0 °C).

  • Add a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) (1.1-2.2 equivalents), dropwise to the stirred solution.

  • After stirring for 15-30 minutes, add dichloromethyl methyl ether (1.0-1.2 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.

  • Separate the organic layer, and wash it sequentially with a dilute HCl solution, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate N_Pyrrole N-Substituted Pyrrole N_Pyrrole->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Base) Iminium_Intermediate->Hydrolysis Formyl_Pyrrole Formylated N-Substituted Pyrrole Hydrolysis->Formyl_Pyrrole

Caption: Workflow of the Vilsmeier-Haack Formylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Inactive Reagent? Start->Cause1 Cause2 Low Reactivity of Substrate? Start->Cause2 Cause3 Decomposition? Start->Cause3 Cause4 Suboptimal Conditions? Start->Cause4 Sol1 Use Anhydrous Reagents Prepare Reagent In Situ Cause1->Sol1 Sol2 Increase Temperature Use Stronger Reagent (e.g., with Oxalyl Chloride) Cause2->Sol2 Sol3 Use Milder Conditions (e.g., Riecke Formylation) Monitor Reaction Time Cause3->Sol3 Sol4 Optimize Temperature, Solvent, & Stoichiometry Cause4->Sol4

Caption: Troubleshooting Decision Tree for Low Yields.

References

Technical Support Center: Method Refinement for Selective C-H Functionalization of Pyrrole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective C-H functionalization of pyrrole rings. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for C-H functionalization on a pyrrole ring and what factors influence this selectivity?

The reactivity of C-H bonds on the pyrrole ring generally follows the order C2 > C3. Therefore, without a directing group, functionalization often occurs at the C2 or C5 position.[1] Regioselectivity is a significant challenge and can be influenced by several factors:

  • Catalyst Choice: Palladium catalysts often favor C2-arylation, while rhodium catalysts can be employed to achieve β-selectivity (C3-arylation).[2]

  • Directing Groups: To achieve functionalization at less reactive positions (e.g., C3, C4), a directing group is often necessary. These groups are typically installed on the pyrrole nitrogen and coordinate to the metal catalyst, bringing it in proximity to the target C-H bond.

  • N-Substituents: The nature of the substituent on the pyrrole nitrogen can influence regioselectivity. Bulky substituents can sterically hinder the C2 and C5 positions, promoting functionalization at C3 or C4.[2]

  • Reaction Conditions: Solvents, bases, and additives can all play a role in directing the regioselectivity of the reaction.

Q2: How do I choose an appropriate directing group for my desired transformation?

The choice of a directing group is critical for achieving regioselectivity. A wide variety of directing groups have been developed, each with its own advantages and applications. Some common examples include:

  • Picolinamides (Pico): Often used for C3-functionalization.

  • Pyrimidyl and Pyridyl groups: Can direct functionalization to various positions depending on the specific group and reaction conditions.

  • Carbamates and Amides: Versatile directing groups for different transformations.[3]

  • Tosylamides (Ts): Can be used to direct C4-functionalization in certain systems.

The selection of the directing group will depend on the target position, the specific C-H functionalization reaction being performed, and the ease of its subsequent removal. A comprehensive review of directing groups can provide further guidance.[3][4]

Q3: What are the common catalysts used for pyrrole C-H functionalization?

Palladium and rhodium complexes are the most extensively used catalysts for the C-H functionalization of pyrroles.[5]

  • Palladium Catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄ are common palladium precursors.[6] They are frequently used for arylation and alkenylation reactions, often favoring the C2 position.

  • Rhodium Catalysts: [RhCp*Cl₂]₂ and related rhodium(III) complexes are effective for a range of C-H functionalizations, including those requiring higher activation barriers and for achieving different regioselectivity, such as C3-arylation.[2]

  • Other Metals: Ruthenium and copper catalysts have also been employed for specific transformations, such as ruthenium-catalyzed annulations to form pyrroles.[7]

Q4: My reaction is not working. What are the first things I should check?

When a C-H functionalization reaction fails, it is important to systematically troubleshoot the experiment. Start by considering the following:

  • Purity of Reagents: Ensure that the pyrrole substrate, coupling partner, and all reagents are pure and dry. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Inert Atmosphere: Many C-H activation catalysts, particularly palladium(0) species, are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

  • Catalyst Activity: The catalyst may be deactivated. If possible, use a freshly opened bottle of the catalyst or test its activity with a known, reliable reaction.

  • Reaction Conditions: Double-check the reaction temperature, concentration, and reaction time. These parameters can have a significant impact on the reaction outcome.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the C-H functionalization of pyrrole rings.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Catalyst Deactivation: The pyrrole nitrogen can coordinate to the metal center and inhibit catalysis. This is a common issue, especially with free (N-H) pyrroles.- Use an N-protected pyrrole (e.g., N-acetyl, N-tosyl, N-benzyl).- Increase the catalyst loading.- Add a ligand that can modulate the catalyst's reactivity and stability.- For palladium catalysis, consider using a Pd(0) source like Pd₂(dba)₃, which can sometimes overcome catalyst poisoning by heteroatoms.[8]
Inefficient C-H Activation: The C-H bond may not be sufficiently activated under the reaction conditions.- Increase the reaction temperature.- Use a more active catalyst system (e.g., a different metal or ligand).- Ensure the directing group is appropriate for the target C-H bond.
Poor Oxidant/Reductant Performance: In oxidative C-H functionalization, the oxidant may be inefficient or incompatible with the reaction.- Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone). The choice of oxidant can be critical.[9]- Ensure the oxidant is fresh and of high quality.
Poor Regioselectivity Mixture of C2 and C3 Functionalization: This is a common issue when both positions are sterically accessible.- To favor C3-functionalization, consider using a rhodium catalyst.[2]- Employ a directing group that specifically directs to the C3 position.- Increase the steric bulk of the N-substituent to disfavor C2-functionalization.[2]
Functionalization at an Undesired Position: The inherent reactivity of the pyrrole ring may be overriding the directing group effect.- Modify the directing group to have a stronger coordinating ability.- Adjust the reaction conditions (solvent, temperature) to favor the directed pathway.- Consider a different catalyst that may have a higher preference for the directed C-H activation.
Formation of Byproducts Homocoupling of the Coupling Partner: This is often observed in arylation reactions.- Adjust the stoichiometry of the reactants. An excess of the pyrrole substrate can sometimes suppress homocoupling.- Add an additive that can inhibit the homocoupling pathway.
Decomposition of Starting Material or Product: The reaction conditions may be too harsh.- Lower the reaction temperature.- Reduce the reaction time.- Use a milder base or catalyst system.
Polymerization of the Pyrrole: Pyrroles can be prone to polymerization under acidic or strongly oxidizing conditions.- Ensure the reaction is run under neutral or basic conditions if possible.- Use a less aggressive oxidant.

Quantitative Data Summary

The following tables provide a summary of representative yields and regioselectivity for the C-H functionalization of pyrroles under different catalytic systems.

Table 1: Palladium-Catalyzed C2-Arylation of N-Substituted Pyrroles

EntryN-SubstituentAryl Halide/ReagentCatalyst SystemYield (%)Reference
1Methyl4-IodobenzonitrilePdCl₂(PPh₃)₂ / AgOAc / KF80[6]
2Benzyl4-IodotoluenePdCl₂(PPh₃)₂ / AgOAc / KF75[6]
3Phenyl4-IodoanisolePdCl₂(PPh₃)₂ / AgOAc / KF68[6]
4Methyl4-ChlorobenzonitrilePd-NHC complex60-89[10]
51,2-DimethylDiphenyliodonium tetrafluoroborate(MeCN)₂PdCl₂84[11][12]

Table 2: Rhodium-Catalyzed β-Selective (C3) Arylation of N-Substituted Pyrroles

EntryN-SubstituentIodoareneCatalyst Systemβ:α SelectivityYield (%)Reference
1Phenyl4-Acetyliodobenzene[Rh(cod)Cl]₂ / Ligand>95:584[2]
2Methyl4-Acetyliodobenzene[Rh(cod)Cl]₂ / Ligand93:774[2]
3EthylIodobenzene[Rh(cod)Cl]₂ / Ligand95:578[2]
4Benzyl4-Methoxyiodobenzene[Rh(cod)Cl]₂ / Ligand>95:582[2]
5TIPSIodobenzene[Rh(cod)Cl]₂ / Ligand>95:585[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Methylpyrrole with an Aryl Iodide [6]

  • To a dry reaction tube containing a magnetic stir bar, add N-methylpyrrole (5 equivalents), the aryl iodide (1 equivalent, 2 mmol), potassium fluoride (2 equivalents), and palladium(II) chloride bis(triphenylphosphine) (5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).

  • Add anhydrous dimethyl sulfoxide (DMSO) (2 mL) via syringe.

  • Add silver(I) acetate (1 equivalent) in five portions over 5 hours.

  • Stir the resulting suspension at 100 °C for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL).

  • Filter the precipitate through a pad of Celite and wash with dichloromethane.

  • Separate the aqueous and organic layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Rhodium-Catalyzed β-Selective (C3) Arylation of an N-Substituted Pyrrole with an Iodoarene [2]

  • To a dry reaction vial containing a magnetic stir bar, add the N-substituted pyrrole (1.2 equivalents), the iodoarene (1 equivalent, 0.5 mmol), the rhodium precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%), and the appropriate ligand (e.g., a phosphine ligand, 5 mol%).

  • Add a base (e.g., Cs₂CO₃, 2 equivalents) and an additive if required (e.g., pivalic acid).

  • Seal the vial and evacuate and backfill with an inert atmosphere (argon or nitrogen).

  • Add a dry, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 150 °C) for the indicated time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-arylated pyrrole.

Visualizations

experimental_workflow prep Reaction Setup reagents Add Pyrrole Substrate, Coupling Partner, Catalyst, Ligand, Base, and Solvent prep->reagents inert Establish Inert Atmosphere reagents->inert reaction Heat to Reaction Temperature and Stir inert->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A general experimental workflow for a typical C-H functionalization reaction.

regioselectivity_troubleshooting start Poor Regioselectivity (Mixture of Isomers) c2_favored Is C2-functionalization dominant? start->c2_favored c3_desired Is C3-functionalization desired? c2_favored->c3_desired Yes other_isomer Is another isomer (e.g., C4) forming? c2_favored->other_isomer No use_rh Switch to Rhodium Catalyst c3_desired->use_rh Yes bulky_n Increase Steric Bulk of N-Substituent c3_desired->bulky_n Yes dg_c3 Use a C3-Directing Group c3_desired->dg_c3 Yes optimize_cond Optimize Reaction Conditions (Solvent, Temp.) use_rh->optimize_cond bulky_n->optimize_cond dg_c3->optimize_cond use_dg Employ a Regiospecific Directing Group other_isomer->use_dg Yes other_isomer->optimize_cond No use_dg->optimize_cond

Caption: A decision tree for troubleshooting poor regioselectivity in pyrrole C-H functionalization.

catalytic_cycle pd_ii Pd(II) Catalyst pyrrole_complex Pyrrole Coordination Complex pd_ii->pyrrole_complex Pyrrole ch_activation C-H Activation (CMD or Electrophilic Palladation) pyrrole_complex->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition of Coupling Partner (e.g., Ar-X) palladacycle->oxidative_addition Ar-X pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination product Functionalized Pyrrole reductive_elimination->product pd_0 Pd(0) reductive_elimination->pd_0 reoxidation Reoxidation (Oxidant) pd_0->reoxidation Oxidant reoxidation->pd_ii

Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation of pyrroles.

References

Technical Support Center: Challenges in the Scale-Up Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of substituted pyrroles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues in a question-and-answer format for the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses.

General Troubleshooting

Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]

Question: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Answer: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[2]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][3][4]

Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[2] To minimize furan formation:

  • Control Acidity: Maintain a pH above 3.[2][4]

  • Use Excess Amine: Using a slight excess of the amine can help to favor the pyrrole synthesis pathway.

Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]

Question: What are the recommended methods for purifying the synthesized pyrrole on a larger scale?

Answer: The purification strategy depends on the physical properties of the pyrrole product. Common techniques include:

  • Crystallization: For solid pyrroles, recrystallization from a suitable solvent system (e.g., methanol/water) is often an effective method for purification.

  • Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an efficient purification method.

  • Aqueous Workup: An initial aqueous workup is typically performed to neutralize the acid catalyst and remove water-soluble impurities before further purification steps.

  • Column Chromatography: While effective at the lab scale, silica gel column chromatography can be less practical and more costly for large-scale purification. It is often used as a final polishing step if high purity is required.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group.[5]

Question: A major challenge in the Knorr synthesis is the instability of the α-amino-ketone starting material. How can this be addressed during scale-up?

Answer: Due to their tendency to self-condense, α-amino-ketones are almost always prepared in situ. A common and effective method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[5][6] The α-oximino-ketone is a more stable precursor that can be prepared beforehand.

Question: My Knorr synthesis is giving a low yield. What are the potential issues?

Answer:

  • Inefficient In Situ Generation: The reduction of the α-oximino-ketone to the α-amino-ketone is a critical step. Ensure that the zinc dust is of good quality and that the reaction conditions for the reduction are optimal.

  • Self-Condensation of the α-Amino Ketone: Even with in situ generation, self-condensation can still be a competing reaction. Controlling the temperature and the rate of addition of the reducing agent can help to minimize this side reaction.

  • Reaction Conditions: The condensation reaction itself can be sensitive to temperature and pH. The use of acetic acid as a solvent and catalyst is common, and maintaining a consistent temperature is important for reproducibility.[5]

Question: Are there alternative, more stable starting materials that can be used for a Knorr-type synthesis?

Answer: Yes, modifications to the Knorr synthesis have been developed to use more stable precursors. For example, diethyl aminomalonate can be used in place of an α-amino-ketone, which can improve yields and reproducibility.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7]

Question: I am observing the formation of a furan derivative as a major byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?

Answer: The formation of a furan byproduct is due to a competing reaction known as the Feist-Bénary furan synthesis, which does not involve the amine component.[8] To favor the Hantzsch pyrrole synthesis, you can:

  • Increase Amine Concentration: Using a sufficient concentration of the amine or ammonia can help to ensure that the reaction pathway leading to the pyrrole is favored.[8]

  • Catalyst Choice: While the reaction can proceed without a catalyst, using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve the yield and selectivity for the pyrrole product.[8]

  • Solvent Selection: The choice of solvent can influence the outcome. Protic solvents can favor the desired C-alkylation pathway leading to the pyrrole.

Question: The chemoselectivity of my Hantzsch synthesis is poor, leading to multiple byproducts. How can I improve it?

Answer:

  • Enamine Formation: The initial formation of the enamine from the β-ketoester and the amine is a critical step. Using a slight excess of the amine can help ensure this step is efficient.

  • Controlled Addition: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.

  • Reaction Conditions: Using a weak base is often sufficient. Stronger bases can promote unwanted side reactions. Running the reaction at a moderate temperature can also help to control the reaction rate and minimize byproduct formation.

Data Presentation

The following tables summarize quantitative data for the different pyrrole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystReaction ConditionsYield (%)Time (h)
Trifluoroacetic Acid (TFA)Reflux921
p-Toluenesulfonic Acid (p-TsOH)Reflux852
Acetic AcidReflux804
No CatalystReflux<1024

Table 2: Solvent and Catalyst Effects in the Hantzsch Pyrrole Synthesis

β-Ketoesterα-HaloketoneAmineCatalyst/ConditionsSolventYield (%)
Ethyl acetoacetateChloroacetoneAmmoniaNoneEthanolModerate
Ethyl acetoacetateChloroacetoneAmmoniaDABCOWaterGood
Methyl acetoacetateBromoacetoneBenzylamineNoneMethanolModerate

Table 3: Comparison of Yields in Knorr Pyrrole Synthesis Modifications

α-Amino-ketone Precursorβ-Dicarbonyl CompoundConditionsYield (%)
Ethyl 2-oximinoacetoacetateEthyl acetoacetateZn, Acetic Acid, Reflux57 - 80
Diethyl aminomalonate2,4-PentanedioneAcetic Acid, Reflux~60
N,N-Dialkyl 2-oximinoacetoacetamides3-Substituted-2,4-pentanedionesZn, Acetic Acid~45

Experimental Protocols

Protocol 1: Scale-Up Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method on a larger scale.

Materials:

  • Aniline (18.6 g, 0.2 mol)

  • 2,5-Hexanedione (22.8 g, 0.2 mol)

  • Methanol (50 mL)

  • Concentrated Hydrochloric Acid (1 mL)

  • 0.5 M Hydrochloric Acid (500 mL)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 30 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 500 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Protocol 2: One-Pot Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

Objective: To synthesize diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate via the classic one-pot Knorr synthesis.

Materials:

  • Ethyl acetoacetate (2.0 equivalents)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂) (1.0 equivalent)

  • Zinc dust (2.0 equivalents)

  • Water

  • Ice

Procedure:

  • Nitrosation: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C. Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust while stirring vigorously. The reaction is exothermic and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain the pure product.[6]

Protocol 3: General Procedure for Hantzsch Pyrrole Synthesis

Objective: To provide a general guideline for a Hantzsch synthesis that aims to maximize the yield of the pyrrole product.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine or ammonia source (1.1 eq)

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and the primary amine or ammonia source in ethanol. Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Mandatory Visualization

Reaction Mechanisms and Workflows

Paal_Knorr_Mechanism cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration A 1,4-Dicarbonyl C Hemiaminal Intermediate A->C + Amine B Primary Amine B->C D Cyclic Hemiaminal C->D Intramolecular Attack E Substituted Pyrrole D->E - 2 H2O

Paal-Knorr Pyrrole Synthesis Mechanism

Knorr_Synthesis_Workflow start Start step1 In situ generation of α-amino-ketone from α-oximino-ketone start->step1 step2 Condensation with β-dicarbonyl compound step1->step2 Reacts immediately step3 Intramolecular cyclization step2->step3 step4 Dehydration step3->step4 end Substituted Pyrrole step4->end

Knorr Pyrrole Synthesis Workflow

Hantzsch_Troubleshooting issue Low Yield or Byproduct Formation in Hantzsch Synthesis check1 Check for Furan Byproduct (Feist-Bénary reaction) issue->check1 check2 Check for other byproducts (e.g., self-condensation) issue->check2 solution1 Increase Amine Concentration Use Catalyst (e.g., DABCO) check1->solution1 outcome Improved Yield and Selectivity solution1->outcome solution2 Slow addition of α-haloketone Use weak base Moderate temperature check2->solution2 solution2->outcome

Troubleshooting Hantzsch Synthesis

References

Technical Support Center: Synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on impurity formation and yield reduction.

Problem 1: Low Yield of the Desired 2-Carbaldehyde Product

Possible Cause Suggested Solution Explanation
Incomplete reaction - Increase reaction time. - Increase reaction temperature cautiously (monitor for decomposition). - Ensure stoichiometric amounts of Vilsmeier reagent are used.The Vilsmeier-Haack reaction requires sufficient time and temperature for the electrophilic substitution to go to completion.
Degradation of the product - Maintain a low temperature during the initial formation of the Vilsmeier reagent. - Perform the aqueous work-up at a low temperature (e.g., using an ice bath).Pyrrole-2-carbaldehydes can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization.[1]
Suboptimal Vilsmeier reagent formation - Add phosphorus oxychloride (POCl₃) dropwise to cold dimethylformamide (DMF). - Allow the reagent to form completely before adding the pyrrole substrate.The formation of the Vilsmeier reagent (chloroiminium salt) is an exothermic reaction and requires careful temperature control for optimal formation.[2][3][4][5][6]

Problem 2: Presence of Isomeric Impurity (3-carbaldehyde)

Possible Cause Suggested Solution Explanation
Steric hindrance - While the 4-methoxybenzyl group is not excessively bulky, higher reaction temperatures can sometimes lead to the formation of the thermodynamically more stable 3-isomer. Maintain the recommended reaction temperature.The Vilsmeier-Haack formylation of N-substituted pyrroles is regioselective, primarily yielding the 2-substituted product. However, steric hindrance from the N-substituent can influence the formation of the 3-substituted isomer.[7][8][9]
Purification inefficiency - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for efficient separation. - Monitor fractions by thin-layer chromatography (TLC) to ensure complete separation.The 2- and 3-isomers can have similar polarities, requiring careful chromatography for effective separation.

Problem 3: Presence of Di-formylated Impurity (2,5-dicarbaldehyde)

Possible Cause Suggested Solution Explanation
Excess Vilsmeier reagent - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent.An excess of the formylating agent can lead to a second formylation at the available C5 position of the pyrrole ring.
High reaction temperature or prolonged reaction time - Optimize the reaction conditions by running small-scale experiments at different temperatures and times.More forcing conditions can promote a second electrophilic substitution.

Problem 4: Dark-colored Reaction Mixture and Product

Possible Cause Suggested Solution Explanation
Polymerization of pyrrole - Ensure the starting 1-(4-Methoxy-benzyl)-1H-pyrrole is pure and free of any acidic impurities. - Maintain anhydrous conditions throughout the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Pyrroles are susceptible to polymerization in the presence of acids and air.
Decomposition of the product - Follow the recommendations for preventing product degradation as mentioned in "Problem 1".The aldehyde product can be unstable under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and efficient method is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction involves the formylation of an electron-rich aromatic ring, such as 1-(4-methoxy-benzyl)-1H-pyrrole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5][6]

Q2: What are the primary impurities I should expect in this synthesis?

The primary impurities to monitor are:

  • 1-(4-Methoxy-benzyl)-1H-pyrrole-3-carbaldehyde: The isomeric product formed due to formylation at the C3 position of the pyrrole ring.[7][8][9]

  • 1-(4-Methoxy-benzyl)-1H-pyrrole-2,5-dicarbaldehyde: A di-formylated byproduct resulting from formylation at both the C2 and C5 positions.

  • Unreacted 1-(4-Methoxy-benzyl)-1H-pyrrole: The starting material.

  • Polymeric materials: Dark, insoluble byproducts resulting from the decomposition of the starting material or product.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of hexane and ethyl acetate. The starting material, 1-(4-methoxy-benzyl)-1H-pyrrole, will be less polar than the aldehyde products. The desired 2-carbaldehyde will have a different Rf value than the 3-carbaldehyde and the di-formylated product, allowing for visualization of the reaction's progression and the formation of byproducts.

Q4: What is the best way to purify the final product?

Purification is typically achieved through column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is generally effective in separating the desired 2-carbaldehyde from the starting material and the isomeric and di-formylated impurities.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-(4-Methoxy-benzyl)-1H-pyrrole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent should result in a clear to pale yellow solution.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 1-(4-Methoxy-benzyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)

Entry Equivalents of Vilsmeier Reagent Temperature (°C) Time (h) Yield of 2-carbaldehyde (%) 3-carbaldehyde impurity (%) 2,5-dicarbaldehyde impurity (%)
11.12528552
21.14028085
31.525275515
41.12568263

Visualizations

Synthesis_Pathway Pyrrole 1-(4-Methoxy-benzyl)-1H-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate Formylation (C2) Impurity1 1-(4-Methoxy-benzyl)-1H-pyrrole-3-carbaldehyde Pyrrole->Impurity1 Formylation (C3) Vilsmeier Vilsmeier Reagent (DMF/POCl3) Vilsmeier->Intermediate Product This compound Intermediate->Product Hydrolysis Impurity2 1-(4-Methoxy-benzyl)-1H-pyrrole-2,5-dicarbaldehyde Product->Impurity2 Over-formylation

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield Impurities Impurities Present? Analysis->Impurities LowYield->Impurities No OptimizeConditions Optimize Reaction: - Time - Temperature - Stoichiometry LowYield->OptimizeConditions Yes Purification Optimize Purification: - Column Chromatography - Recrystallization Impurities->Purification Yes Success Pure Product >85% Yield Impurities->Success No OptimizeConditions->Start CheckReagent Check Vilsmeier Reagent Formation & Purity OptimizeConditions->CheckReagent Purification->Success Failure Consult Further Purification->Failure If impurities persist

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Validation & Comparative

Comparative Analysis of Characterization Data for Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is important to note that the comparative compounds are 1H-pyrrole-3-carbaldehydes with an additional substituent at the 2-position, which will influence their spectral data relative to the target compound.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available characterization data for the selected pyrrole carbaldehyde derivatives.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehydeC₁₃H₁₃NO₂215.25Not AvailableNot Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]C₁₈H₁₄N₂O₄322.32Reddish Pasty LiquidNot Applicable
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]C₁₈H₁₄N₂O₄322.32Pale Yellow Solid102-104
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]C₁₉H₁₄F₃NO₂359.32Yellow Pasty LiquidNot Applicable
Pyrrole-2-carboxaldehydeC₅H₅NO95.10Crystals43-46[2]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound NameChemical Shift (δ ppm) and Multiplicity
This compoundData Not Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]9.60 (s, 1H), 7.97 (d, J = 8.1 Hz, 1H), 7.62 (t, J = 6.6 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 6.5 Hz, 1H), 7.02 (d, J = 8.9 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.87 (d, J = 3.0 Hz, 1H), 6.77 (d, J = 8.9 Hz, 2H), 3.77 (s, 3H)
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]9.73 (s, 1H), 8.16 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.89 (d, J = 3.0 Hz, 1H), 6.84 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H)
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]9.41 (s, 1H), 7.70 (t, J = 4.6 Hz, 1H), 7.51 (t, J = 4.9 Hz, 2H), 7.37 (t, J = 4.5 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 3.0 Hz, 1H), 6.85 (d, J = 3.1 Hz, 1H), 6.76 (d, J = 8.9 Hz, 2H), 3.75 (s, 3H)
Pyrrole-2-carboxaldehyde11.409 (br s, 1H, NH), 9.570 (s, 1H, CHO), 7.235 (m, 1H, H5), 7.028 (m, 1H, H3), 6.308 (m, 1H, H4)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

Compound NameChemical Shift (δ ppm)
This compoundData Not Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]185.5, 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]186.0, 159.3, 147.4, 138.2, 135.9, 131.6 (2C), 130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C), 114.6 (2C), 109.0, 55.4
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]186.0, 158.9, 134.0, 131.4, 131.1, 129.5, 127.0 (2C), 126.5, 124.8, 122.0, 121.5, 120.1, 117.6, 114.6, 114.1 (2C), 107.5, 55.3
Pyrrole-2-carboxaldehyde179.1 (CHO), 133.5 (C2), 125.0 (C5), 122.1 (C3), 110.9 (C4)

Table 4: Mass Spectrometry and IR Spectroscopic Data

Compound NameMass Spectrometry (m/z)IR Spectroscopy (cm⁻¹)
This compoundData Not AvailableData Not Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]HRMS (ESI): calcd for C₁₈H₁₅N₂O₄ (MH⁺) 323.1032; found 323.10332932, 1666, 1520, 1350, 1296, 1034
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]HRMS (ESI): calcd for C₁₈H₁₅N₂O₄ (MH⁺) 323.1032; found 323.10282933, 1724, 1660, 1249, 1174
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]HRMS (ESI): calcd for C₁₉H₁₅F₃NO₂ (MH⁺) 346.1055; found 346.10572955, 1666, 1520, 1311, 1250, 1119
Pyrrole-2-carboxaldehydeMS (EI): 95 (M⁺), 94, 67, 66, 393260 (N-H), 1660 (C=O), 1540, 1420, 1300, 1130, 1090, 760

Experimental Protocols

The following are generalized protocols for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] Ensure the sample is completely dissolved.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.[4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

  • Spectrum Acquisition: Place the ATR accessory with the sample or the KBr pellet in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI):

  • Sample Introduction: For a solid sample, dissolve a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.[5]

  • Ionization (EI): In GC-MS, as the sample elutes from the GC column, it enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

  • Ionization (ESI): In LC-MS, the sample solution is sprayed through a heated capillary to which a high voltage is applied. This creates charged droplets that evaporate, leading to the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.[6]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental composition.

Visualizations

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physical Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Analysis Purification->MP Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MP->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Publication Publication Structure_Elucidation->Publication

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-Pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1-benzyl-pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This versatile heterocyclic motif has been explored for various therapeutic applications, including anticancer, anti-inflammatory, enzyme inhibitory, and antimicrobial agents.[1][2][3] The strategic placement of a benzyl group at the N1 position of the pyrrole ring provides a critical handle for synthetic modification, allowing researchers to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

This guide provides a comparative analysis of structure-activity relationship (SAR) studies for different series of 1-benzyl-pyrrole analogs. We will delve into specific examples, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in the field of drug discovery and development.

SAR as Metallo-β-Lactamase (MBL) Inhibitors

A significant area of research has focused on 1-benzyl-pyrrole derivatives as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[4] A notable SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all crucial for inhibitory potency against various MBL subclasses (B1, B2, and B3).[5]

Data Presentation: SAR of 2-Aminopyrrole Analogs Against MBLs

The following table summarizes the inhibitory constants (Ki) of key analogs against three representative MBLs: IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3).

Compound IDR Group (at 2-amino position)IMP-1 Ki (µM)CphA Ki (µM)AIM-1 Ki (µM)
5a -H21>10018
10 -CO(CH₂)₂CH₃4.3>100>100
11 -CO(CH₂)₄CH₃4.8>100>100
N-benzoyl deriv. -COPhLow µM rangeLow µM rangeLow µM range
Data sourced from a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.[5]

Key SAR Insights:

  • The unsubstituted 2-amino group (Compound 5a ) shows moderate activity against IMP-1 and AIM-1 but is inactive against CphA.[5]

  • Acylation of the 2-amino group with aliphatic chains (Compounds 10 and 11 ) significantly enhances potency against IMP-1 but leads to a loss of activity against CphA and AIM-1.[5]

  • The N-benzoyl derivative, however, retains potent activity against all three MBL subclasses, suggesting it's a promising scaffold for developing broad-spectrum MBL inhibitors.[5]

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against MBLs using a spectrophotometric assay.

Materials:

  • Purified MBL enzyme (e.g., IMP-1, CphA, AIM-1)

  • Substrate: Cephaloridine or another suitable β-lactam antibiotic

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂

  • Test compounds (1-benzyl-pyrrole analogs) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a solution of the MBL enzyme in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis for at least 10 minutes.

  • Add 180 µL of assay buffer to each well of the microplate.

  • Add 10 µL of the test compound solution at various concentrations (typically from a serial dilution). For the control, add 10 µL of DMSO.

  • Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the cephaloridine substrate solution.

  • Immediately monitor the hydrolysis of cephaloridine by measuring the decrease in absorbance at 260 nm over time using the microplate spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Visualization: SAR Logic for MBL Inhibitors

SAR_MBL_Inhibitors Core 1-Benzyl-Pyrrole Core (2-amino-3-carbonitrile-4,5-diphenyl) Activity MBL Inhibition Core->Activity Essential for Activity Sub_N1 N1-Benzyl Group Sub_N1->Core Sub_C2 C2-Amino Group Modification Sub_C2->Core Aliphatic Aliphatic Acyl (e.g., Butyryl) Sub_C2->Aliphatic Aromatic Aromatic Acyl (e.g., Benzoyl) Sub_C2->Aromatic Sub_C3 C3-Carbonitrile Sub_C3->Core Sub_C45 C4,C5-Diphenyl Sub_C45->Core IMP1_Activity Potent IMP-1 Inhibition Aliphatic->IMP1_Activity Broad_Spectrum Broad Spectrum Activity Aromatic->Broad_Spectrum

Caption: SAR deductions for 1-benzyl-pyrrole based MBL inhibitors.

SAR as Cholinesterase Inhibitors

Certain 1-benzyl-pyrrole analogs, specifically those with a 1,3-diaryl-pyrrole skeleton, have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[6][7] This selectivity is a desirable trait for potential therapeutic agents targeting neurodegenerative diseases like Alzheimer's disease, where BChE levels increase as the disease progresses.

Data Presentation: SAR of 1,3-Diaryl-Pyrrole Analogs Against Cholinesterases

The table below presents the half-maximal inhibitory concentrations (IC50) for representative compounds, highlighting their potency and selectivity for BChE.

Compound IDR¹ (at N1-benzyl)R² (at C3-phenyl)BChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
3o H4-Cl2.05> 50> 24.4
3p H4-Br1.71> 50> 29.2
3s 4-F4-Cl5.37> 50> 9.3
Data sourced from a study on 1,3-diaryl-pyrrole derivatives.[6][7]

Key SAR Insights:

  • A 1,3-diaryl-pyrrole skeleton is key for selective BChE inhibition.[6]

  • Halogen substitutions at the para-position of the C3-phenyl ring (e.g., -Cl, -Br) lead to potent BChE inhibition (compounds 3o and 3p ).[7]

  • Compound 3p , with a 4-bromophenyl group at C3, was the most potent inhibitor identified.[7]

  • Substitution on the N1-benzyl group, such as a 4-fluoro substituent (compound 3s ), appears to decrease potency compared to the unsubstituted benzyl group.[6]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used method for measuring AChE and BChE activity and inhibition.

Materials:

  • Purified enzymes: human AChE and BChE

  • Substrates: Acetylthiocholine iodide (ATCI) for AChE, S-butyrylthiocholine iodide (BTCI) for BChE

  • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • To each well of a 96-well plate, add 140 µL of phosphate buffer.

  • Add 20 µL of the test compound solution at various concentrations. Use DMSO for the control wells.

  • Add 20 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at a controlled temperature (e.g., 37°C).

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).

  • The reaction progress is monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5-10 minutes.

  • Calculate the enzyme activity by determining the rate of absorbance change.

  • Percentage inhibition is calculated relative to the control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: Hypothetical Cholinergic Synapse Pathway

Cholinergic_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh_Vesicle ACh Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release BChE BChE ACh->BChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Signal Signal Transduction Receptor->Signal Inhibitor 1-Benzyl-Pyrrole Inhibitor Inhibitor->BChE Inhibits

Caption: Inhibition of BChE in a cholinergic synapse by a 1-benzyl-pyrrole analog.

General Synthetic Strategy and SAR Workflow

The synthesis of 1-benzyl-pyrrole analogs is often achieved through classical heterocyclic chemistry reactions. The Paal-Knorr synthesis is a particularly common and efficient method.[1][2]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

This protocol describes a general two-step synthesis for a 1-benzyl-2,4-diphenyl-1H-pyrrole scaffold.[1]

Step 1: Synthesis of 1,4-Diphenylbutane-1,4-dione

  • To a solution of benzoyl chloride (2 equivalents) in carbon disulfide, add aluminum chloride (2.2 equivalents) portion-wise at 0°C.

  • Bubble ethylene gas through the reaction mixture.

  • After the reaction is complete (monitored by TLC), the mixture is quenched with hydrochloric acid.

  • The product is extracted, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol.

Step 2: Synthesis of 1-Benzyl-2,4-diphenyl-1H-pyrrole

  • Dissolve 1,4-diphenylbutane-1,4-dione (1 equivalent) and benzylamine (1.2 equivalents) in glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-2,4-diphenyl-1H-pyrrole.[1]

Visualization: General SAR Experimental Workflow

SAR_Workflow Start Design Analogs Synthesis Chemical Synthesis (e.g., Paal-Knorr) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Enzyme Assay) Purification->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Start Inactive Compounds (Redesign) SAR_Analysis SAR Analysis Hit_Ident->SAR_Analysis Active Compounds Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Start Design Next Generation

Caption: A typical experimental workflow for a structure-activity relationship study.

References

Methoxybenzyl vs. Fluorobenzyl Pyrrole Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of substituted benzyl moieties onto a pyrrole scaffold is a common approach in medicinal chemistry to modulate the biological activity of the resulting derivatives. Among the various substitutions, methoxybenzyl and fluorobenzyl groups are frequently employed to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the biological activity of methoxybenzyl and fluorobenzyl pyrrole derivatives, supported by experimental data from published studies. The focus is on their anticancer properties, particularly their roles as tubulin polymerization inhibitors and receptor tyrosine kinase inhibitors.

Quantitative Comparison of Biological Activity

Direct comparative studies of pyrrole derivatives differing only by methoxybenzyl versus fluorobenzyl substitutions are limited in the available literature. However, by examining data from various studies on structurally related compounds, we can draw some inferences. The following tables summarize the in vitro anticancer activity of representative pyrrole derivatives bearing these substituents.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions, including cell lines, assay protocols, and the core pyrrole scaffold.

Table 1: Anticancer Activity of Methoxybenzyl-Substituted Pyrrole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricReported Value (µM)Reference
Pyrrolo[2,3-d]pyrimidine7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine (6q)HeLaGI500.11[1]
MDA-MB-231GI500.58[1]
MDA-MB-468GI500.23[1]
Pyrazolo[3,4-d]pyrimidine1–(4-Fluorophenyl)-4–(2-(methoxybenzylidene)hydrazinyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (10a)NCI-H460 (Lung)IC50>100[2]
OVCAR-4 (Ovarian)IC50>100[2]

Table 2: Anticancer Activity of Fluorobenzyl-Substituted Pyrrole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricReported Value (µM)Reference
Pyrrolo[2,3-d]pyrimidineHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5k, with 2-fluorobenzylidene)MCF-7IC5034.23 ± 1.8[3]
HepG2IC5029.41 ± 1.3[3]
MDA-MB-231IC5041.56 ± 2.1[3]
HeLaIC5038.19 ± 1.9[3]
Pyrazolo[3,4-d]pyrimidineN-(3-Chloro-4-fluorophenyl)-1–(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine (7d)OVCAR-4 (Ovarian)IC501.74[2]
ACHN (Renal)IC505.53[2]
NCI-H460 (Lung)IC504.44[2]

Analysis of Biological Activity:

The presented data, while not a direct head-to-head comparison, suggests that both methoxybenzyl and fluorobenzyl substitutions can lead to potent anticancer activity in pyrrole derivatives. The compound 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine (6q), which contains both a fluoro and a methoxy group on the benzyl ring, exhibits impressive sub-micromolar GI50 values against several cancer cell lines[1]. This suggests a potentially synergistic or complementary effect of these two substitutions.

In the pyrazolo[3,4-d]pyrimidine series, the fluorophenyl-containing derivative 7d shows significant anticancer activity, whereas the methoxybenzylidene-containing derivative 10a is largely inactive[2]. Conversely, in a series of halogenated pyrrolo[2,3-d]pyrimidine derivatives, the 2-fluorobenzylidene compound 5k demonstrates moderate micromolar cytotoxicity[3].

It is evident that the biological activity is highly dependent on the specific core scaffold of the pyrrole derivative and the position of the substitution. The electronic and steric properties of the methoxy and fluoro groups can influence binding to the target protein, as well as pharmacokinetic properties such as cell permeability and metabolic stability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase domain. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase assay buffer (e.g., 5x Kinase Buffer 1), ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), test compound, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX).

  • Procedure: a. Prepare a master mix containing the kinase buffer, ATP, and substrate. b. Add the master mix to the wells of a 96-well plate. c. Add serial dilutions of the test compound to the designated wells. Control wells will contain the vehicle (e.g., DMSO). d. Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" control. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). f. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. g. Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules in real-time.

Principle: A fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), exhibits a significant increase in fluorescence upon binding to newly formed microtubules. This increase in fluorescence is directly proportional to the amount of polymerized tubulin.

Methodology:

  • Reagents and Materials: Purified tubulin, tubulin polymerization buffer (e.g., containing 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, fluorescent reporter (e.g., DAPI), test compound, and positive/negative controls (e.g., paclitaxel and vinblastine).

  • Procedure: a. Prepare a reaction mixture containing the tubulin polymerization buffer, GTP, and the fluorescent reporter. b. Add serial dilutions of the test compound or controls to the wells of a black 96-well microplate. c. Pre-warm the plate and the tubulin solution to 37°C. d. Initiate the polymerization by adding the tubulin solution to all wells. e. Immediately place the plate in a temperature-controlled fluorescence plate reader set at 37°C. f. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Data Analysis: The fluorescence intensity is plotted against time to generate polymerization curves. The effect of the test compound is determined by comparing the polymerization rate (the slope of the linear phase) and the extent of polymerization (the plateau of the curve) to the control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.[4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these pyrrole derivatives and a general experimental workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT AKT->Proliferation Permeability Vascular Permeability AKT->Permeability Pyrrole Pyrrole Derivative (Inhibitor) Pyrrole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrrole derivatives.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Disruption Disruption of Mitotic Spindle Microtubule->Disruption Pyrrole Pyrrole Derivative (Inhibitor) Pyrrole->Tubulin Binding Apoptosis Apoptosis Disruption->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrrole derivatives leading to apoptosis.

Experimental_Workflow Synthesis Synthesis of Pyrrole Derivatives InVitro In Vitro Screening Synthesis->InVitro KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) InVitro->KinaseAssay TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay CellAssay Cell-Based Assays (e.g., MTT, Cell Cycle) InVitro->CellAssay Lead Lead Compound Identification KinaseAssay->Lead TubulinAssay->Lead CellAssay->Lead InVivo In Vivo Studies Lead->InVivo Clinical Clinical Development InVivo->Clinical

Caption: General experimental workflow for the evaluation of novel pyrrole derivatives.

References

Validating the mechanism of action for pyrrole-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic applications. Validating the mechanism of action of these compounds is a critical step in drug discovery and development. This guide provides a comparative analysis of pyrrole-based enzyme inhibitors, focusing on kinases and proteases, and offers detailed experimental protocols for their validation.

Comparative Inhibitory Potency: Pyrrole-Based vs. Alternative Inhibitors

The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

Kinase Inhibitors

Kinases are a major class of enzymes targeted in cancer therapy due to their central role in cell signaling pathways that regulate proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets for anti-angiogenic drugs.

Inhibitor ClassInhibitorTarget KinaseIC50 (nM)
Pyrrole-Based SunitinibVEGFR2261[1]
AxitinibVEGFR1, VEGFR2, VEGFR30.1 - 1.2[2]
Compound 5k (pyrrolo[2,3-d]pyrimidine derivative)VEGFR2136[1]
Pyrrolo[2,3-d]pyrimidine derivative 12dVEGFR-211.9[3]
Pyrrolo[2,3-d]pyrimidine derivative 15cVEGFR-213.6[3]
Non-Pyrrole-Based SorafenibVEGFR-2190[4]
PazopanibVEGFR1, VEGFR2, VEGFR310, 30, 47[2]
RegorafenibVEGFR1, VEGFR2, VEGFR313, 4.2, 46[5]
RamucirumabVEGFR20.8[5]
Protease Inhibitors

Proteases are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases, including viral infections and cancer.

Inhibitor ClassInhibitorTarget ProteaseIC50 (µM)
Pyrrole-Based Pyrrole derivative 1dMain Protease (Mpro)-[6]
Pyrrolamide derivativeDNA gyrase0.049[7]
Non-Pyrrole-Based Etacrynic acid derivative 23Falcipain-218.8[8]
Etacrynic acid derivative 24Falcipain-29.0[8]
Kempopeptin CTrypsin, Plasmin, Matriptase0.19, 0.36, 0.28[9]

Key Experimental Protocols

Accurate and reproducible experimental design is paramount for validating the mechanism of action of enzyme inhibitors. Below are detailed protocols for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (TR-FRET)

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent tracer, resulting in a FRET signal.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Pyrrole-based inhibitor and comparator compounds

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET detection buffer (containing terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture (prepared in kinase reaction buffer).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the TR-FRET detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the ratio of the emission signals (520 nm / 495 nm). Determine the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable dose-response curve fitting model.

Cell-Based Kinase Target Engagement Assay (NanoBRET®)

Principle: The NanoBRET® Target Engagement assay measures the binding of a test compound to a target kinase in live cells.[10] The assay uses a NanoLuc® luciferase-kinase fusion protein and a cell-permeable fluorescent tracer that binds to the active site of the kinase.[10] When the tracer is bound, energy transfer occurs from the luciferase to the tracer (BRET). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[11]

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • NanoBRET® tracer specific for the kinase of interest

  • Test compounds (pyrrole-based and alternatives)

  • Opti-MEM® I Reduced Serum Medium

  • Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

  • Luminometer with BRET detection capabilities

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into a white 96-well plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare the NanoBRET® tracer and Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the diluted compounds to the cell plate.

    • Add the tracer/inhibitor mix to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Add NanoBRET® Nano-Glo® Substrate to each well.

    • Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Protease Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of a protease by monitoring the cleavage of a fluorogenic substrate. The substrate contains a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Materials:

  • Purified protease

  • Fluorogenic peptide substrate specific for the protease

  • Pyrrole-based inhibitor and comparator compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Assay Protocol:

    • Add assay buffer, protease, and the test compound at various concentrations to the wells of a 96-well black microplate.

    • Include a control with no inhibitor (enzyme only) and a blank with no enzyme (substrate only).

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to depict a key signaling pathway targeted by pyrrole-based kinase inhibitors and a general workflow for validating their mechanism of action.

G VEGF Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Pyrrole_Inhibitor Pyrrole-Based Inhibitor Pyrrole_Inhibitor->VEGFR Inhibits RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

Caption: Inhibition of the VEGF signaling pathway by a pyrrole-based inhibitor.

G Experimental Workflow for Inhibitor Validation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_structural Structural Biology Biochemical_Assay Biochemical Assay (e.g., TR-FRET, Absorbance) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Mechanism_of_Inhibition Mechanism of Inhibition (Competitive, Non-competitive, etc.) IC50_Determination->Mechanism_of_Inhibition Target_Engagement Target Engagement Assay (e.g., NanoBRET) IC50_Determination->Target_Engagement Crystallography X-ray Crystallography / Cryo-EM Mechanism_of_Inhibition->Crystallography Downstream_Signaling Downstream Signaling (e.g., Western Blot for p-ERK) Target_Engagement->Downstream_Signaling Cellular_Phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Phenotype Binding_Mode Determine Binding Mode Crystallography->Binding_Mode Start Pyrrole-Based Inhibitor Candidate Start->Biochemical_Assay

Caption: General workflow for validating the mechanism of action of enzyme inhibitors.

References

Navigating the Spectral Landscape: A Comparative Guide to 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive cross-referencing of the nuclear magnetic resonance (NMR) data for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde against established literature values of related structural motifs. By presenting a detailed comparison, this document aims to facilitate the accurate identification and characterization of this and similar molecules.

Comparative NMR Data Analysis

To facilitate a clear comparison, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented alongside literature data for key structural fragments and a closely related analogue. The predicted values for the target molecule are derived from a composite analysis of these known compounds, offering a reliable reference for experimental verification.

Table 1: ¹H NMR Data (in ppm)

Assignment This compound (Predicted) Pyrrole-2-carbaldehyde[1] 1-(1-(4-methoxybenzyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone[2]
Aldehyde-H~9.55 (s)9.504 (s)-
Pyrrole-H3~7.10 (dd)7.185 (dd)-
Pyrrole-H5~7.00 (dd)7.012 (dd)-
Pyrrole-H4~6.35 (t)6.342 (t)6.90 (s)
Benzyl-CH₂~5.50 (s)--
Methoxybenzyl-H (ortho to CH₂)~7.20 (d)-7.08 (d, J=9 Hz)
Methoxybenzyl-H (meta to CH₂)~6.85 (d)--
Methoxy-H~3.75 (s)-3.82 (s)

Table 2: ¹³C NMR Data (in ppm)

Assignment This compound (Predicted) Pyrrole[3] 1-(1-(4-methoxybenzyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone[2]
Aldehyde-C=O~180.0--
Pyrrole-C2~133.0118.3-
Pyrrole-C5~125.0108.7121.05
Pyrrole-C3~122.0108.7-
Pyrrole-C4~111.0108.7121.60
Methoxybenzyl-C (ipso)~129.0-131.00
Methoxybenzyl-C (para)~159.0-158.79
Methoxybenzyl-C (ortho)~129.5-128.94
Methoxybenzyl-C (meta)~114.5-114.51
Benzyl-CH₂~52.0--
Methoxy-C~55.5-55.45

Experimental Protocols

The successful synthesis and characterization of this compound rely on established synthetic methodologies and precise analytical techniques.

Synthesis of this compound

This protocol is adapted from a similar synthesis of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde.

  • Preparation of the Alkylating Agent: If not commercially available, 4-methoxybenzyl bromide can be prepared from 4-methoxybenzyl alcohol using standard bromination methods.

  • N-Alkylation Reaction:

    • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

NMR Sample Preparation and Analysis

A standard protocol for NMR analysis of small organic molecules should be followed.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The use of proton decoupling is standard.

    • Further structural confirmation can be obtained using 2D NMR techniques such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

Logical Workflow for Spectral Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing process, from initial data acquisition to final structural confirmation.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Compilation cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion synthesis Synthesis of Target Compound purification Purification synthesis->purification nmr_acquisition 1D & 2D NMR Acquisition purification->nmr_acquisition compare_spectra Compare Experimental vs. Predicted nmr_acquisition->compare_spectra Experimental Spectrum search_target Search for Target Compound Data search_fragments Search for Fragment Data (Pyrrole-2-carbaldehyde, 4-Methoxybenzyl) search_target->search_fragments search_analogues Search for Analogue Data search_fragments->search_analogues predict_spectrum Predict Spectrum of Target search_fragments->predict_spectrum search_analogues->predict_spectrum Reference Data predict_spectrum->compare_spectra assign_signals Assign Signals compare_spectra->assign_signals structural_confirmation Structural Confirmation assign_signals->structural_confirmation

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic profiles of various pyrrole-based compounds. While direct experimental data on the cytotoxicity of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is not available in the current literature, this document synthesizes findings on structurally related pyrrole derivatives to offer insights into their potential anticancer activities.

The pyrrole scaffold is a key structural motif in numerous biologically active molecules, and its derivatives have garnered significant interest in oncology for their potential to modulate various cellular processes crucial for cancer cell proliferation and survival.[1] Studies have indicated that the introduction of different substituents on the pyrrole ring can significantly influence the cytotoxic activity of these compounds. This guide focuses on derivatives sharing key structural features with this compound, namely the N-benzyl group and the 2-carbaldehyde moiety, to provide a relevant comparative context.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected N-substituted pyrrole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as a percentage decrease in cell viability at a given concentration.

Compound IDStructureCancer Cell LineAssayCytotoxicity (IC50 in µM or % Viability Decrease)Reference
Derivative 4a N-benzyl-2-benzoyl-4-phenyl-1H-pyrrole-3-carbonitrileLoVo (Colon)MTS30.87% decrease at 50 µM[2]
Derivative 4d N-(4-methylbenzyl)-2-(ethoxycarbonyl)-4-phenyl-1H-pyrrole-3-carbonitrileLoVo (Colon)MTS54.19% decrease at 50 µM[2]
Indolylpyrrole 5a 2-(1H-indol-3-yl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileSKOV3 (Ovarian)SRBIC50: 1.20 ± 0.04 µg/ml[3]
Indolylpyrrole 5a 2-(1H-indol-3-yl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileLS174T (Colorectal)SRBIC50: 2.80 ± 0.10 µg/ml[3]
Indolylpyrrole 5c 2-(1H-indol-3-yl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrilePC-3 (Prostate)SRBIC50: 3.30 ± 0.20 µg/ml[3]
Indolylpyrrole 5i 2-(1H-indol-3-yl)-4,5-bis(4-chlorophenyl)-1H-pyrrole-3-carbonitrileSKOV3 (Ovarian)SRBIC50: 1.90 ± 0.50 µg/ml[3]
RDS 60 (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivativeCAL 27 (Head and Neck)Not SpecifiedEC50: 10.8 µM at 24h; 2.5 µM at 48h[4]
RDS 60 (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivativeFaDu (Head and Neck)Not SpecifiedEC50: 12.4 µM at 24h; 2.9 µM at 48h[4]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using colorimetric assays such as the MTT, MTS, and Sulforhodamine B (SRB) assays. These methods assess cell viability by measuring metabolic activity or cellular protein content.

General Protocol for MTS Assay[2]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[2]

  • MTS Reagent Addition: Following the treatment period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. The absorbance of the formazan is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

General Protocol for SRB Assay[3]
  • Cell Seeding and Treatment: Similar to the MTS assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with Sulforhodamine B, a dye that binds to cellular proteins.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading and Data Analysis: The absorbance is measured on a microplate reader, and the results are used to calculate cell viability and IC50 values.

Visualizations

To further elucidate the methodologies and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Incubation (e.g., 24, 48, 72 hours) A->B C Addition of Viability Reagent (e.g., MTS, MTT, SRB) B->C D Incubation C->D E Absorbance Measurement (Microplate Reader) D->E F Data Analysis (Calculation of IC50) E->F

Caption: A generalized workflow for in vitro cytotoxicity assessment.

G cluster_pathway Simplified Mitochondrial Apoptosis Pathway Compound Pyrrole Derivative CellularStress Cellular Stress Compound->CellularStress Bax Bax (Pro-apoptotic) CellularStress->Bax Bcl2 Bcl-2 (Anti-apoptotic) CellularStress->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of cytotoxicity via apoptosis.[5]

References

Unlocking Potential: A Comparative Guide to In-Silico Docking of Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of in-silico docking studies featuring pyrrole-2-carbaldehyde derivatives and their analogs. By presenting key experimental data and detailed methodologies, this document aims to provide a comprehensive resource for evaluating the potential of these compounds against various biological targets.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrrole-2-carbaldehyde, in particular, have garnered significant attention for their therapeutic potential, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] In-silico molecular docking has emerged as a powerful and cost-effective tool to predict the binding affinities and modes of interaction between these small molecules and their protein targets, thereby accelerating the drug discovery process.

This guide summarizes findings from several key studies, presenting a comparative analysis of the docking performance of various pyrrole-2-carbaldehyde derivatives against different enzymes and protein receptors.

Comparative Docking Performance of Pyrrole Derivatives

The following tables summarize the quantitative data from various in-silico docking studies, providing a clear comparison of the binding affinities of different pyrrole-2-carbaldehyde derivatives and related compounds against their respective biological targets.

Derivative Class Target Protein (PDB ID) Top Performing Compound Docking Score (kcal/mol) Reference
Pyrrole-2-carbohydrazideEnoyl-acyl carrier protein reductase (2IDZ)GS4Not specified in abstract, but noted as most potent[3]
Pyrrole DerivativeREV-ERBαSR9009-220.618 ± 19.145 kJ/mol (Binding Energy from MD)[4]
Pyrrole-benzimidazoleHuman NAD(P)H-Quinone oxidoreductase 1 (NQO1)5jNot specified in abstract, but noted as most potent[5]
N-pyrrole carboxylic acidCyclooxygenase-2 (COX-2)4hpIC50 = 7.11 (Predicted)[6]
Pyrrole-based Schiff BasesMonoamine Oxidase A (MAO-A) (2Z5Y)Compound 6IC50 = 0.162 µM, Ki = 0.1221 µM[7]
Pyrrolidinone DerivativesLipoxygenase (LOX)14eIC50 = 0.0705 ± 0.003 mM[8]

Experimental Protocols: A Closer Look at the Methodologies

The accuracy and reliability of in-silico docking studies are heavily dependent on the experimental protocols employed. Below are the detailed methodologies from the cited research, providing insights into the computational approaches used.

Study 1: Pyrrole-2-carbohydrazide Derivatives as Enoyl-acyl carrier protein reductase Inhibitors
  • Software: GLIDE (Schrödinger Inc., USA)[3]

  • Protein Preparation: The crystal structure of enoyl ACP reductase (PDB Code: 2IDZ) was obtained from the Protein Data Bank. The protein was prepared using the 'protein preparation wizard' in Maestro 9.0, employing the OPLS force field.[3]

  • Ligand Preparation: The synthesized compounds were built and optimized.

  • Grid Generation: Receptor grids were defined by centering them on the co-crystallized ligand in the crystal structure using the default box size.[3]

  • Docking and Scoring: Ligand docking was performed, and the final evaluation was based on the Glide score (docking score). The single best pose for each ligand was generated as the output. The scoring function included terms for van der Waals energy, Coulomb energy, a lipophilic contact term, a hydrogen-bonding term, a metal-binding term, a penalty for buried polar groups, a penalty for freezing rotatable bonds, and a term for polar interactions at the active site.[3]

Study 2: Pyrrole Derivatives as Breast Cancer Target Inhibitors
  • Target Proteins: HER2, ERα, PR, PI3K, AKT, REV-ERBα, BRMS1, Aromatase, mTOR, CDK4, CDK6, TK, and Topo II.[4]

  • Ligand: SR9009 (a pyrrole derivative).[4]

  • Docking Analysis: The study documented the molecular docking analysis of SR9009 against the aforementioned breast cancer targets. Among the 13 proteins, SR9009 showed high binding affinity against HER2, ERα, REV-ERBα, BRMS1, Aromatase, and Topo II.[4]

  • Molecular Dynamics: Molecular dynamics simulations were performed, and the binding energy for the REV-ERBα + SR9009 complex was found to be -220.618 +/- 19.145 kJ/mol.[4]

Study 3: Pyrrole-benzimidazole Derivatives as Antioxidants
  • Target Protein: Human NAD(P)H-Quinone oxidoreductase 1 (NQO1).[5]

  • Docking Analysis: Docking analysis was performed to gain insights into the antioxidant activities of the synthesized compounds. The results indicated that most of the compounds possessed a better affinity and created ample interactions with NQO1.[5]

Visualizing the Pathways and Processes

To better understand the context of these in-silico studies, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage cluster_output Output protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Pyrrole Derivative) docking Molecular Docking (Software like GLIDE) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy/Score) docking->scoring pose_analysis Pose Analysis (Interactions) scoring->pose_analysis lead_id Lead Identification pose_analysis->lead_id

Caption: A generalized workflow for in-silico molecular docking studies.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Housekeeping) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation, Pain) cox2->prostaglandins_cox2 pyrrole_inhibitor Pyrrole Derivative (Inhibitor) pyrrole_inhibitor->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway, a target for anti-inflammatory drugs.

References

A Head-to-Head Comparison of Catalytic Systems for Pyrrole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrroles—a foundational scaffold in numerous pharmaceuticals and functional materials—is a critical endeavor. The choice of a catalytic system can significantly influence reaction outcomes, impacting yield, purity, scalability, and cost-effectiveness. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyrrole synthesis, including metal-free, iron, palladium, and gold-catalyzed methods, as well as heterogeneous catalysis.

This comprehensive analysis is designed to aid in the selection of the most suitable synthetic route by presenting quantitative performance data, detailed experimental protocols for key reactions, and visual representations of the underlying mechanistic pathways.

Performance Comparison of Catalytic Systems

The efficiency of a synthetic method is a crucial factor in its selection. The following tables summarize typical reaction conditions and yields for various catalytic systems, providing a quantitative basis for comparison.

Metal-Free Catalytic Systems

Metal-free approaches offer significant advantages in terms of cost, toxicity, and ease of product purification. A notable example is the iodine-catalyzed one-pot, three-component synthesis of pyrroles from biomass-derived amino alcohols.[1] This method is based on the Piloty-Robinson pyrrole synthesis.[1]

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
IodineAcetophenone, Biomass-derived amino alcoholsSolvent-free, One-potUp to 85[1]
Vitamin B1Hexane-2,5-dione, Aromatic aminesEthanol, Room Temperature, 1 h25-94
Chitosan1,3-Dicarbonyl compounds, Amines, Aldehydes, NitromethaneSolvent-free, Microwave irradiation, 4-7 h76-91
Iron-Catalyzed Systems

Iron catalysts are emerging as a cost-effective and environmentally benign alternative to precious metal catalysts. They have been successfully employed in Paal-Knorr type syntheses and other cascade reactions.[2][3]

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
Iron(III) chloride2,5-Dimethoxytetrahydrofuran, Amines/SulfonaminesWater, Mild conditionsGood to Excellent[3]
Iron-TetraphosNitroarenes, 2,5-HexanedioneFormic acid or H₂, Room TemperatureHigh[2]
Iron(0) complexcis/trans-Buten-1,4-diol derivatives, Primary aminesToluene, 150 °C, 24 hGood
Palladium-Catalyzed Systems

Palladium catalysts are highly versatile and have been extensively used in various pyrrole synthesis strategies, including cascade reactions involving enynes and imines.[4]

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
Pd(0)1,3-Enynes, AldiminesNot specifiedNot specified[4]
Pd(II)N-homoallylicamines, Arylboronic acidsNot specifiedNot specified[3]
Gold-Catalyzed Systems

Gold catalysts, particularly Au(I) complexes, have shown remarkable efficiency in activating alkynes, enabling a range of cascade reactions for the synthesis of polysubstituted pyrroles.[5][6]

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
Au(I)α-Amino ketones, AlkynesNot specifiedHigh[5]
[AuCl(PPh₃)]/AgSbF₆1,6-EnynesCH₂Cl₂, -40 to -60 °CNot specified[6]
Heterogeneous Catalytic Systems

Heterogeneous catalysts offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. Zeolites and other solid acids are effective for the synthesis of pyrroles from bio-derived furans.[7][8][9]

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
H-form Zeolite YAnilines, Biobased furansToluene, 150 °C, 5 bar N₂, 0.7 hUp to 96[2][7]
SiO₂-Al₂O₃Furan, Ammonia425-435 °C, Continuous flowUp to 90[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Metal-Free Synthesis: Iodine-Catalyzed Three-Component Reaction

This protocol describes the synthesis of pyrroles from biomass-derived amino alcohols and acetophenone.[1]

Procedure:

  • In a reaction vessel, combine acetophenone (1.0 mmol), the biomass-derived amino alcohol (1.2 mmol), and iodine (10 mol%).

  • Heat the mixture at the desired temperature under solvent-free conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

Iron-Catalyzed Paal-Knorr Synthesis

This protocol outlines the synthesis of N-substituted pyrroles using iron(III) chloride as a catalyst in water.[3]

Procedure:

  • To a solution of the primary amine or sulfonamide (1 mmol) in water (5 mL), add 2,5-dimethoxytetrahydrofuran (1 mmol).

  • Add a catalytic amount of iron(III) chloride (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cascade Synthesis from Enynes and Imines

This procedure describes a palladium-catalyzed cascade reaction for the synthesis of multisubstituted pyrroles.[4]

Procedure:

  • To a reaction tube, add the 1,3-enyne (0.2 mmol), the aldimine (0.3 mmol), a palladium(0) catalyst (e.g., Pd₂(dba)₃, 5 mol%), and a ligand (e.g., PPh₃, 20 mol%).

  • Add the appropriate solvent (e.g., toluene, 2 mL).

  • Stir the mixture at the specified temperature for the required time.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography on silica gel.

Gold-Catalyzed Hydroamination/Cyclization Cascade

This protocol details the synthesis of multisubstituted pyrroles from α-amino ketones and alkynes using a gold catalyst.[5]

Procedure:

  • To a solution of the α-amino ketone (0.2 mmol) and the alkyne (0.24 mmol) in a suitable solvent (e.g., DCE), add a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 2 mol%).

  • Add a basic additive (e.g., MgO, 1.0 equiv).

  • Stir the reaction mixture at the indicated temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a short pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heterogeneous Catalysis: Synthesis from Furans and Anilines

This procedure describes the synthesis of N-substituted pyrroles using a solid acid zeolite catalyst.[2][7]

Procedure:

  • In a pressure vessel, combine the furan derivative (1 mmol), the aniline (1 mmol), the H-form Zeolite Y catalyst (150 mg), and toluene (2 mL).

  • Pressurize the vessel with nitrogen (5 bar).

  • Heat the mixture to 150 °C and stir for the specified time (e.g., 0.7 hours).

  • After cooling, filter the catalyst.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the yield.

  • For product isolation, scale up the reaction, and after filtration and solvent evaporation, purify the residue by column chromatography.

Mechanistic Pathways and Workflows

Understanding the reaction mechanisms and experimental workflows is crucial for optimizing conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate these pathways.

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine (Nucleophilic Attack) Amine Amine Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Hemiaminal->Pyrrole Dehydration

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Gold_Catalyzed_Cascade Alkyne Alkyne Hydroamination Intermolecular Hydroamination Alkyne->Hydroamination alpha-Amino_Ketone α-Amino Ketone alpha-Amino_Ketone->Hydroamination Au_Catalyst Au(I) Catalyst Au_Catalyst->Hydroamination Cyclization Intramolecular Cyclization Au_Catalyst->Cyclization Enamine_Intermediate Enamine Intermediate Hydroamination->Enamine_Intermediate Enamine_Intermediate->Cyclization Pyrrole_Product Polysubstituted Pyrrole Cyclization->Pyrrole_Product Experimental_Workflow Start Start Reaction_Setup Combine Reactants & Catalyst Start->Reaction_Setup Reaction Stir at Specified Temp. Reaction_Setup->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench & Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Pyrrole Purification->Product End End Product->End

References

Confirming the Structure of Synthetic Pyrrole Derivatives via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography data for various synthetic pyrrole derivatives, offering insights into their solid-state conformations. Detailed experimental protocols for both the synthesis of pyrroles via the Paal-Knorr method and the complete single-crystal X-ray diffraction workflow are presented to support researchers in this critical analytical process.

Comparative Crystallographic Data of Synthetic Pyrrole Derivatives

The following tables summarize key crystallographic parameters for a selection of synthetic pyrrole derivatives, allowing for a clear comparison of their structural features. These parameters, including crystal system, space group, and unit cell dimensions, provide a fundamental fingerprint of the crystalline solid.

Compound NameEmpirical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Ethyl 5-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-aminophenyl)-1-phenyl-1H-pyrrole-3-carboxylateC23H23N3O2TriclinicP-18.0707(3)10.0963(4)12.3995(5)96.084(3)98.583(3)101.378(3)2[1]
10-Benzoyl-8-(4-methylphenyl)-9-cyano-pyrrolo[1,2-a][2][3]phenanthrolineC24H15N3OMonoclinicP21/c15.423(3)8.683(2)13.567(3)90109.95(3)904[4]
Optically Active Pyrrolo[1,2-a]imidazole Derivative (9g)C27H34N2O4OrthorhombicP2(1)2(1)2(1)8.0460(10)14.280(2)22.646(3)9090904[5]
Spirocyclic Pyrrole DerivativeC31H31F4N6O2MonoclinicP21/n9.750(1)10.3730(1)26.349(2)9096.11(1)904[6]

Experimental Protocols

Detailed methodologies for the synthesis of pyrrole derivatives and their structural confirmation by X-ray crystallography are crucial for reproducibility and validation.

Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[2][7][8]

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

  • Primary amine (e.g., aniline)

  • Solvent (e.g., methanol, ethanol, or acetic acid)

  • Catalyst (optional, e.g., a drop of concentrated hydrochloric acid)

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0 equivalent) in a suitable solvent.[7]

  • If using a catalyst, add it to the mixture.

  • Heat the reaction mixture to reflux for a specified time (e.g., 15 minutes).[7]

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[7]

  • Collect the crude product by vacuum filtration.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., methanol/water mixture).[7]

Procedure (Microwave-Assisted):

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equivalent), the primary amine (3 equivalents), and a suitable solvent.[7]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80 °C) until the reaction is complete, monitoring by thin-layer chromatography.[7]

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Single-Crystal X-ray Diffraction Workflow

The determination of a molecular structure by single-crystal X-ray diffraction involves a series of steps, from obtaining a suitable crystal to refining the final structure.[9][10][11]

1. Crystal Growth:

  • High-quality single crystals are essential for successful X-ray diffraction analysis.

  • Common methods for growing crystals of organic compounds include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a solution.

  • The choice of solvent is critical and often determined empirically.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 50-250 microns in size) is selected under a microscope and mounted on a goniometer head.[11]

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded.[11]

3. Data Reduction and Structure Solution:

  • The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

  • The initial phases of the structure factors are determined using methods such as direct methods, Patterson methods, or dual-space methods. This leads to an initial electron density map.

4. Structure Refinement and Validation:

  • An initial model of the molecule is built into the electron density map.

  • The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods.

  • Hydrogen atoms are typically added to the model in calculated positions.

  • The final refined structure is validated to ensure its quality and accuracy. The R-factor is a key metric used to assess the agreement between the crystallographic model and the experimental X-ray diffraction data.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of a synthetic pyrrole derivative.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (1,4-Dicarbonyl & Amine) reaction Paal-Knorr Reaction start->reaction workup Workup & Purification reaction->workup product Pyrrole Derivative workup->product crystal_growth Crystal Growth product->crystal_growth Structural Confirmation data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Structure structure_refinement->final_structure

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations. All materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, and contaminated labware, must be treated as hazardous waste.

Hazard Profile and Safety Precautions

Based on data from similar chemical structures, this compound (CAS No. 861162-64-3) should be handled with caution. The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

PropertyValueSource
CAS Number 861162-64-3Santa Cruz Biotechnology[1]
Molecular Formula C₁₃H₁₃NO₂Santa Cruz Biotechnology[1]
Molecular Weight 215.25 g/mol Santa Cruz Biotechnology[1]
Hazard Statements H315, H319, H335Inferred from Safety Data Sheets of similar compounds like 1H-Pyrrole-2-carboxaldehyde. These correspond to: Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[2][3]
Precautionary Statement (Disposal) P501Inferred from Safety Data Sheets of similar compounds. This statement advises to "Dispose of contents/container to an approved waste disposal plant."[2][3]

Step-by-Step Disposal Protocol

The primary and most crucial step is to manage all waste containing this compound as hazardous chemical waste.[2] This should be done through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound must be classified as hazardous waste. This includes unused or unwanted product, solutions containing the compound, reaction residues, and contaminated items such as pipette tips, gloves, and absorbent pads.

  • Segregate: This waste stream should be kept separate from other chemical wastes to prevent accidental and potentially dangerous reactions.

    • Do NOT mix with:

      • Acids or bases.

      • Strong oxidizing agents.

    • It is best practice to segregate halogenated and non-halogenated solvent waste. Since this compound does not contain halogens, it should be placed in a non-halogenated waste container if dissolved in a non-halogenated solvent.

2. Waste Container Selection and Labeling:

  • Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container can be an excellent choice for waste collection if it is in good condition.

  • Labeling: Proper labeling is critical for safety and compliance. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (avoiding abbreviations or chemical formulas).

    • The approximate concentration and volume of the waste.

    • The date when waste was first added to the container (accumulation start date).

    • Any associated hazard warnings (e.g., "Irritant").

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the direct control of laboratory personnel.

  • Containment: The waste container should be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Decontamination Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate and dispose of it as hazardous waste in your designated non-halogenated solvent waste container.

    • After triple rinsing, deface or remove the original label.

    • The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months), contact your EHS department to arrange for a hazardous waste pickup.

  • Do not pour any amount of this chemical, or solutions containing it, down the drain.

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Generate_Waste Generate Waste (Unused chemical, contaminated items, solutions) Segregate_Waste Segregate as Non-Halogenated Organic Waste (Avoid acids, bases, oxidizers) Generate_Waste->Segregate_Waste Select_Container Select Appropriate Container (Chemically resistant, screw-top) Segregate_Waste->Select_Container Label_Container Label Container Correctly ('Hazardous Waste', full chemical name, date) Select_Container->Label_Container Store_Waste Store in Satellite Accumulation Area (Secondary containment, closed lid) Label_Container->Store_Waste Request_Pickup Request EHS Waste Pickup (When full or time limit reached) Store_Waste->Request_Pickup Final_Disposal Disposal by Licensed Contractor Request_Pickup->Final_Disposal

References

Essential Safety and Logistical Information for Handling 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde. The information is compiled from safety data sheets of structurally related compounds and general laboratory safety practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandards/Specifications
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[1][2][3] A face shield should be used when there is a risk of splashing.[3]Conforming to EN166 (EU) or NIOSH (US) standards.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or PVC).[1][6] Glove suitability and durability depend on the specific usage and duration of contact.[1]Tested to a relevant standard (e.g., EN 374).[6]
Body Protection A laboratory coat or overalls should be worn.[1] For procedures with a high risk of splashing, a PVC apron is recommended.[1]---
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][6] If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]---

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical for laboratory safety.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during the inspection process.

Storage
  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed when not in use.[2][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • The recommended storage temperature for similar compounds is often refrigerated (2-8 °C).[4]

Handling and Use
  • All handling of the chemical should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid all personal contact, including inhalation of vapors or dust.[1][7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[7]

  • Use non-sparking tools and take precautionary measures against static discharge, as related compounds can be flammable.[2][8]

  • Wash hands thoroughly with soap and water after handling.[7]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect all waste materials containing this compound, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Method
  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Options may include incineration in a licensed facility or burial in a licensed landfill after admixture with a suitable combustible material.[7]

  • Decontaminate empty containers before disposal.[7]

Experimental Protocol: General Guidance for a Coupling Reaction

While a specific experimental protocol for this exact compound is not provided, the following is a general methodology for a typical palladium-catalyzed cross-coupling reaction, a common application for such reagents in drug development.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the coupling partner (e.g., a boronic acid, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a suitable degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Experimentation Experimentation Chemical Handling->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Final Cleanup Final Cleanup Waste Disposal->Final Cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.